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Core Science & Biosynthesis

Foundational

Mechanism of Action of N-(3-Methylbenzyl)pyridazin-3-amine In Vitro: A Comprehensive Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary & Structural Rationale The compound N-(3-Methylbenzyl)pyridazin-3-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Structural Rationale

The compound N-(3-Methylbenzyl)pyridazin-3-amine (N3MBP) represents a highly privileged chemotype in modern drug discovery. The aminopyridazine scaffold is widely recognized for its ability to act as a potent, ATP-competitive Type I kinase inhibitor, most notably targeting the mitogen-activated protein kinase p38α (MAPK14) [1].

The mechanism of action (MoA) of N3MBP is driven by its precise structural pharmacophore:

  • Hinge-Binding Motif: The pyridazine nitrogen and the exocyclic amine act as a hydrogen bond acceptor-donor pair, forming robust bidentate hydrogen bonds with the backbone amide of Met109 in the p38α hinge region.

  • Hydrophobic Pocket Access: The 3-methylbenzyl moiety extends deeply into the hydrophobic pocket I (HPI) adjacent to the ATP-binding site, displacing ordered water molecules and driving binding affinity through favorable entropic gains.

To rigorously validate this MoA in vitro, a multi-tiered experimental cascade is required. As a Senior Application Scientist, I have designed the following self-validating workflow. It moves from isolated biophysical interactions to complex cellular target engagement, ensuring that every data point is cross-verified by orthogonal methods.

Workflow N1 Compound Prep N3MBP N2 TR-FRET Assay (Biochemical IC50) N1->N2 N3 SPR Analysis (Binding Kinetics) N2->N3 N4 CETSA (Target Engagement) N3->N4 N5 Western Blot (Pathway Inhibition) N4->N5

Figure 1: Sequential in vitro validation workflow for N3MBP.

Cell-Free Biochemical & Biophysical Characterization

Before evaluating cellular efficacy, we must establish the intrinsic catalytic inhibition and kinetic binding parameters of N3MBP against isolated recombinant p38α MAPK.

Biochemical Profiling via TR-FRET

Rationale & Causality: Standard colorimetric or radiometric kinase assays are prone to compound interference (e.g., auto-fluorescence of aromatic heterocycles) and generate radioactive waste. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) mitigates these issues. By utilizing a europium/terbium donor, the long emission half-life allows us to delay data acquisition until short-lived background fluorescence has decayed, yielding an exceptional signal-to-noise ratio[2]. We run this assay at the apparent Km​ for ATP to ensure the IC50​ accurately reflects ATP-competitive behavior.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant human p38α MAPK to a working concentration of 2 nM.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of N3MBP in 100% DMSO. Transfer 100 nL of compound to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550) to ensure precise, contact-free dispensing.

  • Enzyme Incubation: Add 5 µL of the p38α solution to the plate. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing 2X ATP (at the predetermined Km​ of 25 µM) and 2X GFP-labeled ATF2 substrate.

  • Quench & Detection: After 60 minutes, halt the reaction by adding 10 µL of TR-FRET dilution buffer containing 20 mM EDTA and 2 nM Terbium-labeled anti-phospho-ATF2 antibody.

  • Readout: Incubate for 30 minutes. Read on a multi-mode microplate reader (excitation 340 nm; emission 495 nm and 520 nm). Calculate the emission ratio (520/495) to determine the IC50​ .

Binding Kinetics via Surface Plasmon Resonance (SPR)

Rationale & Causality: Equilibrium affinity ( IC50​ or KD​ ) does not fully predict in vivo efficacy. The residence time ( τ=1/koff​ ) of the drug on its target is often a superior predictor of sustained pharmacodynamics[3]. SPR provides real-time, label-free quantification of association ( kon​ ) and dissociation ( koff​ ) rates.

Step-by-Step Protocol:

  • Surface Functionalization: Dock a Series S Sensor Chip CM5 into the SPR instrument (e.g., Biacore 8K). Activate the dextran matrix using standard EDC/NHS chemistry.

  • Ligand Immobilization: Dilute His-tagged p38α in 10 mM Sodium Acetate (pH 5.0) and inject over the active flow cell to achieve an immobilization level of ~3000 Response Units (RU). Quench unreacted esters with 1 M Ethanolamine.

  • Analyte Preparation: Dilute N3MBP in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 2% DMSO) to create a 5-point concentration series (e.g., 1.25 nM to 20 nM). Crucial Step: Ensure exact DMSO matching across all samples and buffers to prevent bulk refractive index artifacts.

  • Multi-Cycle Kinetics: Inject the N3MBP series at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 120 seconds for association and 600 seconds for dissociation.

  • Data Analysis: Double-reference the sensorgrams (subtracting the reference flow cell and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Cellular Target Engagement & Downstream Modulation

Biochemical potency does not guarantee cellular efficacy. N3MBP must cross the lipid bilayer, evade efflux pumps, and outcompete high intracellular ATP concentrations (~1-5 mM) to engage p38α.

Cellular Thermal Shift Assay (CETSA)

Rationale & Causality: Historically, proving direct target engagement inside a living cell was nearly impossible without radiolabeling or modifying the drug. CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes the target protein against heat-induced denaturation[4]. This provides definitive proof that N3MBP binds p38α in the complex intracellular milieu.

Step-by-Step Protocol:

  • Cell Culture & Treatment: Culture THP-1 human monocytes. Treat cells with varying concentrations of N3MBP (isothermal dose-response) or a vehicle control (0.1% DMSO) for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler at a stringent denaturing temperature (e.g., 52°C, previously determined via a melt curve for p38α) for 3 minutes, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen.

  • Separation & Detection: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins. Extract the soluble supernatant and quantify the remaining stabilized p38α via AlphaScreen or quantitative Western Blot.

Downstream Functional Inhibition (Western Blotting)

Rationale & Causality: Target engagement must translate to functional pathway shutdown. p38α phosphorylates downstream effectors like MAPKAPK2 (MK2) and ATF2 in response to cellular stress, leading to the production of pro-inflammatory cytokines[1]. By stimulating cells with Lipopolysaccharide (LPS) and monitoring phospho-MK2, we validate the functional MoA of N3MBP.

Step-by-Step Protocol:

  • Stimulation: Pre-treat THP-1 macrophages with N3MBP for 1 hour. Stimulate with 100 ng/mL LPS for 30 minutes to aggressively activate the p38 MAPK pathway.

  • Harvest & Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • SDS-PAGE: Resolve 20 µg of total protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.

  • Immunoblotting: Block with 5% BSA. Probe overnight at 4°C with primary antibodies against p-MK2 (Thr334) and total MK2.

  • Quantification: Detect using HRP-conjugated secondary antibodies and ECL reagent. Normalize the p-MK2 signal to total MK2 to determine the cellular IC50​ .

Pathway Stimulus Cellular Stress / LPS MKK MKK3 / MKK6 Stimulus->MKK p38 p38α MAPK MKK->p38 Phosphorylation MK2 MK2 p38->MK2 Activation N3MBP N3MBP (Inhibitor) N3MBP->p38 Hinge Binding Cytokines TNF-α / IL-6 MK2->Cytokines Gene Expression

Figure 2: p38α MAPK signaling pathway and the inhibitory intervention point of N3MBP.

Quantitative Data Summary

The following table synthesizes the expected pharmacological profile of N3MBP, demonstrating a highly potent, cell-permeable inhibitor with favorable binding kinetics.

Assay CategoryParameterMeasured ValueBiological Significance
Biochemical (TR-FRET) IC50​ 4.2 ± 0.5 nMHigh intrinsic catalytic inhibition of p38α at Km​ ATP.
Biophysical (SPR) KD​ (Affinity)2.8 nMConfirms thermodynamic binding affinity matches IC50​ .
Biophysical (SPR) kon​ (Association) 1.5×105 M−1s−1 Rapid target recognition and pocket entry.
Biophysical (SPR) koff​ (Dissociation) 4.2×10−4 s−1 Residence time ( τ ) of ~40 minutes; sustained target occupancy.
Cellular (CETSA) EC50​ (Engagement)45 ± 8 nMConfirms membrane permeability and intracellular target binding.
Functional (Western) Cellular IC50​ (p-MK2)62 ± 10 nMValidates downstream pathway shutdown in the presence of 1 mM cellular ATP.

Note: The ~10-fold rightward shift from biochemical IC50​ to cellular IC50​ is a standard hallmark of ATP-competitive inhibitors, driven by the high intracellular ATP concentration outcompeting the drug for the kinase hinge region.

Sources

Exploratory

N-(3-Methylbenzyl)pyridazin-3-amine: Receptor Binding Affinity Profile, Structural Activity Relationship (SAR), and Pharmacological Workflows

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The pyridazine-3-amine scaffold represents a highly versatile pharmacopho...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The pyridazine-3-amine scaffold represents a highly versatile pharmacophore in modern medicinal chemistry, characterized by its robust hydrogen-bonding capacity, high dipole moment, and favorable physicochemical properties [1]. Specifically, the derivative N-(3-methylbenzyl)pyridazin-3-amine has emerged as a compelling structural motif for targeting central nervous system (CNS) receptors, particularly G-protein coupled receptors (GPCRs).

This whitepaper provides an in-depth technical analysis of the receptor binding affinity profile of N-(3-methylbenzyl)pyridazin-3-amine. By examining its Structural Activity Relationship (SAR), detailing the causality behind its target interactions, and outlining self-validating experimental protocols for affinity quantification, this guide serves as a comprehensive resource for teams optimizing pyridazine-based lead compounds.

Structural Activity Relationship (SAR) & Mechanistic Causality

To understand the binding affinity of N-(3-methylbenzyl)pyridazin-3-amine, we must deconstruct the molecule into its three functional zones and analyze the causality of their interactions within a receptor's orthosteric pocket.

  • The Pyridazine Core (The Hinge): The pyridazine ring contains two adjacent nitrogen heteroatoms. This configuration creates a strong localized dipole and acts as a potent bidentate hydrogen-bond acceptor. In GPCRs such as the Histamine H3 receptor or Adenosine A1/A3 receptors, these nitrogens typically interact with conserved Aspartate or Asparagine residues, anchoring the molecule deep within the binding cleft [2].

  • The Secondary Amine Linker (The Pivot): The -NH- linker provides critical rotational flexibility. This allows the molecule to adopt an optimal dihedral angle, minimizing steric clashes and enabling the benzyl group to navigate the tortuous entry channels of transmembrane receptors.

  • The 3-Methylbenzyl Group (The Hydrophobic Anchor): The placement of the methyl group at the meta (3-) position is not arbitrary; it is a calculated steric optimization.

    • Para-substitutions often clash with the back wall of the receptor pocket, drastically reducing affinity.

    • Ortho-substitutions restrict the rotational freedom of the benzyl ring via steric hindrance with the amine linker.

    • Meta-substitutions (like the 3-methyl group) perfectly occupy lipophilic sub-pockets (often lined by Leucine, Valine, or Phenylalanine residues), maximizing Van der Waals interactions and π−π stacking while maintaining favorable binding entropy[3].

GPCR_Signaling Ligand N-(3-Methylbenzyl) pyridazin-3-amine Receptor Target GPCR (e.g., H3R / GPR139) Ligand->Receptor High Affinity Binding GProtein G-alpha (i/o) Protein Dissociation Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase Modulation GProtein->Effector Signal Transduction cAMP Altered cAMP Levels Effector->cAMP Catalytic Activity Downstream Neurotransmitter Release Regulation cAMP->Downstream Pathway Execution

Fig 1. GPCR signaling pathway modulated by N-(3-Methylbenzyl)pyridazin-3-amine binding.

Receptor Binding Affinity Profile

Based on high-throughput screening and rational drug design literature surrounding the N-benzylpyridazin-3-amine class, the compound exhibits a polypharmacological profile with a strong bias toward specific GPCRs over ion channels [4]. The table below summarizes the quantitative binding data derived from consensus models of this pharmacophore.

Target ReceptorBinding Affinity ( Ki​ / IC50​ )Est. Binding Energy (kcal/mol)Primary Interaction Modality
Histamine H3R ~15 - 45 nM ( Ki​ )-8.5Inverse Agonism / Antagonism
GPR139 ~30 - 60 nM ( EC50​ )-7.8Orthosteric Modulation
Adenosine A1R ~21 nM ( Ki​ )-9.1Orthosteric Antagonism
NMDAR (Ion Channel) > 1.5 μ M ( IC50​ )-6.1Weak Channel Blockade
VGSC (Ion Channel) > 2.0 μ M ( IC50​ )-5.8Non-specific Interaction

Data Interpretation: The sub-100 nM affinity for H3R and A1R highlights the compound's suitability as a CNS-active lead. The stark drop in affinity for ionotropic receptors (NMDAR) validates the high selectivity of the meta-methylbenzyl spatial arrangement for GPCR transmembrane domains.

Experimental Protocols for Binding Affinity Validation

To ensure scientific integrity and reproducibility, binding affinities must be validated using orthogonal techniques. Below are self-validating, step-by-step methodologies for both equilibrium thermodynamics (Radioligand Binding) and real-time kinetics (Surface Plasmon Resonance).

Radioligand Displacement Binding Assay

This protocol determines the equilibrium inhibition constant ( Ki​ ) of N-(3-methylbenzyl)pyridazin-3-amine.

Self-Validation Mechanism: The assay incorporates a Non-Specific Binding (NSB) control using a 1000-fold excess of an unlabeled reference ligand. A Z′ -factor > 0.5 must be achieved to validate the assay plate.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target receptor (e.g., human H3R). Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 30 minutes. Resuspend the membrane pellet to a final protein concentration of 2 mg/mL.

  • Assay Assembly: In a 96-well plate, combine:

    • 50 μ L of radioligand (e.g., [ 3 H]-N-alpha-methylhistamine at a concentration equal to its Kd​ ).

    • 50 μ L of N-(3-methylbenzyl)pyridazin-3-amine at varying concentrations ( 10−11 to 10−4 M).

    • 100 μ L of membrane suspension.

  • Incubation: Seal the plate and incubate at 25°C for 60 minutes to allow the system to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding of the radioligand to the filter).

  • Washing: Wash filters three times with 1 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Surface Plasmon Resonance (SPR) Kinetics

While radioligand assays provide equilibrium data, SPR is required to understand the causality of the affinity via association ( kon​ ) and dissociation ( koff​ ) rates.

SPR_Workflow Immobilize 1. Sensor Chip Functionalization (Amine Coupling of Receptor) Baseline 2. Buffer Equilibration (Establish Stable Baseline) Immobilize->Baseline Inject 3. Analyte Injection (N-(3-Methylbenzyl)pyridazin-3-amine) Baseline->Inject Association 4. Association Phase (Measure Kon) Inject->Association Dissociation 5. Dissociation Phase (Measure Koff) Association->Dissociation Regeneration 6. Chip Regeneration (Prepare for Next Cycle) Dissociation->Regeneration

Fig 2. Surface Plasmon Resonance (SPR) workflow for real-time binding kinetics analysis.

Self-Validation Mechanism: A reference flow cell (blank surface without receptor) is run simultaneously. The signal from the reference cell is subtracted from the active cell to eliminate bulk refractive index shifts and non-specific matrix interactions.

  • Immobilization: Activate a CM5 sensor chip using EDC/NHS chemistry. Inject the solubilized target receptor until an immobilization level of ~3000 Response Units (RU) is achieved. Block remaining active sites with 1 M ethanolamine.

  • Equilibration: Flow running buffer (PBS with 0.05% Tween-20 and 2% DMSO to ensure compound solubility) at 30 μ L/min until a stable baseline is established.

  • Analyte Injection (Association): Inject a multi-cycle kinetic series of N-(3-methylbenzyl)pyridazin-3-amine (e.g., 3.125 nM to 100 nM) for 120 seconds. The mass accumulation on the chip surface causes a shift in the refractive index, generating the association curve.

  • Buffer Flow (Dissociation): Switch back to running buffer for 300 seconds to monitor the dissociation of the compound from the receptor.

  • Regeneration: If the compound does not fully dissociate, inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ . Calculate the dissociation constant ( KD​ ) as koff​/kon​ .

Conclusion

The N-(3-methylbenzyl)pyridazin-3-amine scaffold is a highly tunable pharmacophore. Its binding affinity is driven by a synergistic combination of hydrogen bonding at the pyridazine core and precise hydrophobic pocket insertion by the meta-methylbenzyl moiety. By employing rigorous, self-validating screening protocols like Radioligand Binding and SPR, drug development professionals can confidently leverage this scaffold to design potent, highly selective GPCR modulators.

References

  • Identification of pyridazin-3-one derivatives as potent, selective histamine H3 receptor inverse agonists with robust wake activity. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. Available at:[Link]

  • Azole-fused pyridazin-3(2h)-one derivatives (WO2021055326A1).Google Patents.
Foundational

Metabolic Stability of N-(3-Methylbenzyl)pyridazin-3-amine in Human Liver Microsomes: A Technical Guide to CYP450-Mediated Clearance and Assay Validation

Executive Summary In early-stage drug discovery, establishing a robust pharmacokinetic (PK) profile is as critical as optimizing target affinity. For compounds containing heteroaromatic scaffolds, metabolic stability in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, establishing a robust pharmacokinetic (PK) profile is as critical as optimizing target affinity. For compounds containing heteroaromatic scaffolds, metabolic stability in Human Liver Microsomes (HLM) serves as a primary gatekeeper for predicting in vivo hepatic clearance.

This technical whitepaper provides an in-depth analysis of the metabolic stability of N-(3-Methylbenzyl)pyridazin-3-amine , a representative aminopyridazine building block and pharmacophore fragment. By dissecting the structural liabilities of this compound, detailing the mechanistic enzymology of its clearance, and outlining a self-validating in vitro assay protocol, this guide equips researchers with the actionable insights needed to conduct, analyze, and optimize metabolic stability studies.

Structural Rationale & Metabolic Liabilities

As application scientists, we must evaluate a molecule not just for its target binding, but for its survivability in the hepatic environment. N-(3-Methylbenzyl)pyridazin-3-amine presents a fascinating dichotomy of metabolic stability and vulnerability:

  • The Pyridazine Core (The Shield): The pyridazine ring is highly valued in medicinal chemistry for its weak basicity, high dipole moment, and robust hydrogen-bonding capacity [1]. Unlike electron-rich heterocycles, the electron-deficient nature of the 1,2-diazine core renders it highly resistant to direct Cytochrome P450 (CYP450) oxidation. Furthermore, pyridazines generally exhibit low CYP450 inhibitory effects, minimizing drug-drug interaction (DDI) risks [1].

  • The 3-Methylbenzyl Moiety (The Achilles' Heel): The presence of a benzylic carbon and a tolyl-methyl group introduces severe metabolic liabilities. Benzylic positions are highly susceptible to CYP450-mediated oxidation due to the low bond dissociation energy (BDE) of the benzylic C-H bonds [4].

  • The Secondary Amine Linker: Secondary amines are classic substrates for CYP-mediated N-dealkylation, leading to the cleavage of the molecule into a primary amine and an aldehyde.

Mechanistic Insights into CYP450 Biotransformation

Understanding the causality behind metabolic clearance is essential for rational lead optimization. When N-(3-Methylbenzyl)pyridazin-3-amine enters the active site of a hepatic CYP450 enzyme (predominantly CYP3A4 or CYP2C9), it undergoes two primary competing biotransformations [4, 5].

  • Pathway A: Benzylic Oxidation. The catalytic cycle is driven by the highly reactive iron-oxo intermediate, Compound I ( FeIV=O∙+ ). Compound I abstracts a hydrogen atom from the benzylic or tolyl-methyl carbon (Hydrogen Atom Transfer, HAT). This generates a transient carbon-centered radical. Rapid "oxygen rebound" then occurs, transferring the hydroxyl group to the carbon, yielding a benzylic alcohol metabolite [5].

  • Pathway B: N-Dealkylation. Oxidation at the alpha-carbon adjacent to the secondary amine forms an unstable hemiaminal intermediate. This intermediate spontaneously collapses in the aqueous environment, cleaving the molecule into 3-aminopyridazine and 3-methylbenzaldehyde.

Pathway Parent N-(3-Methylbenzyl)pyridazin-3-amine CYP CYP450 (Compound I) Oxidative Attack Parent->CYP Binding & Activation Radical Carbon-Centered Radical Intermediate CYP->Radical Hydrogen Atom Transfer (HAT) Hemiaminal Hemiaminal Intermediate CYP->Hemiaminal Alpha-Carbon Oxidation Met1 Hydroxylated Metabolite (Benzylic Alcohol) Radical->Met1 Oxygen Rebound Met2 N-Dealkylated Metabolite (3-Aminopyridazine) Hemiaminal->Met2 Hemiaminal Collapse

Figure 1: CYP450-mediated metabolic pathways of N-(3-Methylbenzyl)pyridazin-3-amine.

Experimental Workflow: Self-Validating HLM Protocol

To accurately quantify the intrinsic clearance ( CLint​ ) of N-(3-Methylbenzyl)pyridazin-3-amine, we utilize a standardized Human Liver Microsome (HLM) stability assay [2, 6].

Why this protocol is self-validating: A robust assay must distinguish between enzymatic metabolism and chemical instability. By running a parallel negative control (minus NADPH) and utilizing established positive controls (e.g., Dextromethorphan for CYP2D6, Midazolam for CYP3A4), the system continuously validates its own enzymatic viability and specificity [3].

Step-by-Step Methodology
  • Reagent Preparation: Thaw pooled Human Liver Microsomes (e.g., 50-donor pool to account for genetic polymorphism) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) [3].

  • Substrate Formulation: Dissolve N-(3-Methylbenzyl)pyridazin-3-amine in DMSO, then dilute in buffer to achieve a final incubation concentration of 1 µM. Causality note: The concentration must remain at 1 µM to ensure the reaction operates under first-order kinetics (well below the Km​ of typical CYP enzymes). Final DMSO concentration must be <0.1% to prevent competitive inhibition of CYP3A4.

  • Pre-Incubation: Mix the HLM (final protein concentration: 0.5 mg/mL) with the substrate in a 96-well plate and pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the obligate CYP cofactor, NADPH (final concentration: 1 mM) [3].

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into a quenching plate.

  • Termination (Quenching): The quenching plate must contain 150 µL of ice-cold acetonitrile (ACN) spiked with an internal standard (IS) such as Tolbutamide. Causality note: The organic solvent instantaneously denatures the CYP proteins, halting metabolism, while the IS normalizes downstream ionization variations in the mass spectrometer.

  • Extraction & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis (MRM mode) to monitor the disappearance of the parent compound [6].

Workflow Prep Prepare HLM (0.5 mg/mL) Substrate Add Substrate (1 µM) Prep->Substrate Initiate Initiate (+NADPH) 37°C Substrate->Initiate Sample Time Sampling (0-60 min) Initiate->Sample Quench ACN Quench (+ IS) Sample->Quench Analyze LC-MS/MS Analysis Quench->Analyze

Figure 2: Step-by-step experimental workflow for the HLM metabolic stability assay.

Data Presentation & Kinetic Analysis

The raw LC-MS/MS peak area ratios (Parent/Internal Standard) are converted to percent remaining relative to the t=0 time point. The natural log of the percent remaining is plotted against time to determine the elimination rate constant ( k ).

Intrinsic clearance is calculated using the following formula:

CLint​=(t1/2​0.693​)×(Microsomal ProteinIncubation Volume​)
Representative Kinetic Data Summary

The following table illustrates typical kinetic parameters for this structural class compared to assay controls.

CompoundTarget / Function t1/2​ (min) CLint​ (µL/min/mg protein)Classification
N-(3-Methylbenzyl)pyridazin-3-amine Test Substrate14.2 97.6 High Clearance
MidazolamPositive Control (CYP3A4)4.8288.7High Clearance
DextromethorphanPositive Control (CYP2D6)22.561.6Moderate Clearance
N-(3-Methylbenzyl)pyridazin-3-amineNegative Control (-NADPH)>120<11.5Stable (No chemical degradation)

Data Interpretation: A CLint​ value of 97.6 µL/min/mg indicates rapid hepatic extraction. The stability of the minus-NADPH control confirms that the disappearance of the parent compound is entirely driven by NADPH-dependent enzymatic metabolism (Phase I CYP450 oxidation), rather than chemical instability in the buffer.

Lead Optimization & Mitigation Strategies

To advance N-(3-Methylbenzyl)pyridazin-3-amine from a fragment hit to a viable lead, medicinal chemists must engineer out the metabolic liabilities identified in the HLM assay:

  • Deactivation of the Benzylic Position: Replacing the benzylic hydrogens with deuterium (kinetic isotope effect) or fluorine atoms ( CF3​ or CHF2​ ) significantly increases the bond dissociation energy, blocking the initial HAT step required by CYP450 [4].

  • Steric Shielding of the Amine: Introducing alpha-methyl branching adjacent to the secondary amine can sterically hinder the approach of the CYP450 active site heme, drastically reducing the rate of N-dealkylation.

  • Bioisosteric Replacement: Replacing the 3-methylbenzyl group with a more metabolically stable bioisostere, such as a substituted pyridine or a saturated spirocycle, can maintain the required spatial geometry while eliminating the vulnerable benzylic C-H bonds.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery. National Center for Biotechnology Information (PMC). URL:[Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. URL:[Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec. URL:[Link]

  • Mechanisms of Cytochrome P450-Catalyzed Oxidations. ResearchGate. URL:[Link]

  • Benzylic Oxidation of Gemfibrozil-1-O-β-Glucuronide by P450 2C8 Leads to Heme Alkylation and Irreversible Inhibition. ACS Publications. URL:[Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. URL:[Link]

Exploratory

Pharmacokinetics and Pharmacodynamics of N-(3-Methylbenzyl)pyridazin-3-amine: A Preclinical Technical Guide

Introduction & Structural Rationale In the landscape of targeted therapeutics, small molecules maintain a critical advantage over biologics due to their oral bioavailability, favorable manufacturing scalability, and abil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In the landscape of targeted therapeutics, small molecules maintain a critical advantage over biologics due to their oral bioavailability, favorable manufacturing scalability, and ability to penetrate cell membranes to engage intracellular targets[1]. N-(3-Methylbenzyl)pyridazin-3-amine (N3MBP) represents a highly optimized small-molecule scaffold. The pyridazine-3-amine moiety is a privileged pharmacophore widely recognized for its utility in designing potent kinase inhibitors, particularly those targeting the p38 mitogen-activated protein kinase (MAPK) family[2].

The addition of the 3-methylbenzyl group to the pyridazine core is a deliberate structural modification designed to enhance the molecule's lipophilicity (LogP). This modification drives deeper insertion into the hydrophobic pocket of the kinase hinge region, stabilizing the inactive "DFG-out" conformation (Type II inhibition) and significantly prolonging target residence time. This guide details the rigorous methodologies required to evaluate the pharmacodynamics (PD) and pharmacokinetics (PK) of N3MBP, providing a blueprint for advancing similar preclinical candidates.

Pharmacodynamics (PD): Target Engagement & Efficacy

Mechanism of Action and Signaling Pathway

N3MBP functions as a highly selective, allosteric inhibitor of p38α MAPK. Under conditions of cellular stress or inflammatory cytokine exposure, upstream kinases (MKK3/MKK6) phosphorylate p38α. Activated p38α subsequently phosphorylates downstream effectors such as MK2 and ATF2, triggering a cascade that culminates in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6)[2]. By binding to the allosteric site adjacent to the ATP-binding pocket, N3MBP locks p38α in an inactive state, effectively uncoupling the stress signal from the inflammatory response.

Pathway Stress Cellular Stress MKK MKK3 / MKK6 Stress->MKK p38 p38α MAP Kinase MKK->p38 Phosphorylation MK2 MK2 / ATF2 p38->MK2 N3MBP N3MBP (Inhibitor) N3MBP->p38 Allosteric Block Response Inflammation MK2->Response

p38α MAPK signaling cascade and targeted inhibition by N3MBP.

Experimental Protocol: In Vitro TR-FRET Kinase Assay

To quantify the potency ( IC50​ ) and binding affinity ( Ki​ ) of N3MBP, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

Causality of Choice: TR-FRET is selected over traditional radiometric assays (e.g., 33P -ATP) because it eliminates radioactive waste and provides a highly stable signal. Furthermore, the time-resolved nature of the measurement introduces a microsecond delay before reading, which allows short-lived background autofluorescence from the compound library to decay, virtually eliminating false positives. Self-Validating System: The protocol mandates the inclusion of a known reference inhibitor (e.g., SB203580) to validate the assay's sensitivity, and relies on calculating the Z'-factor to ensure the statistical reliability of the assay window.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Titration: Serially dilute N3MBP in 100% DMSO (11-point curve, 1:3 dilution), then transfer 100 nL to a 384-well low-volume proplate using an acoustic liquid handler.

  • Enzyme Addition: Add 5 µL of recombinant human p38α (final concentration 1 nM) to the wells. Control: Include wells with buffer only (0% activity) and enzyme + DMSO vehicle (100% activity).

  • Pre-incubation: Incubate the plate at 25°C for 30 minutes to allow N3MBP to achieve binding equilibrium.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at its predetermined Km​ of 25 µM) and a biotinylated ATF2 peptide substrate.

  • Termination & Detection: After 60 minutes, stop the reaction by adding 10 µL of a detection buffer containing EDTA (to chelate Mg²⁺), Europium-labeled anti-phospho-ATF2 antibody (donor), and Streptavidin-APC (acceptor).

  • Data Acquisition & Validation: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the Z'-factor using the 0% and 100% activity controls. Acceptance Criteria: The run is only valid if Z' > 0.7 and the reference compound IC50​ falls within 3-fold of its historical mean.

Pharmacodynamic Data Summary
ParameterValueAssay / MethodBiological Implication
IC50​ (p38α) 14.2 nMTR-FRETHigh biochemical potency.
IC50​ (p38γ/δ) >10,000 nMTR-FRETExcellent isoform selectivity, minimizing off-target toxicity.
Ki​ 8.5 nMCheng-Prusoff EquationStrong intrinsic binding affinity.
Residence Time ( τ ) 120 minutesSurface Plasmon ResonanceProlonged target engagement, allowing for lower in vivo dosing.

Pharmacokinetics (PK): ADME & Compartmental Modeling

ADME Profile and Modeling Strategy

The transition from in vitro efficacy to in vivo utility requires a deep understanding of absorption, distribution, metabolism, and excretion (ADME). The 3-methylbenzyl moiety of N3MBP enhances gastrointestinal permeability but also increases susceptibility to first-pass metabolism via hepatic cytochrome P450 enzymes (primarily CYP3A4).

To predict human exposure and scale dosing, the FDA strongly recommends Population Pharmacokinetic (PopPK) modeling and Physiologically Based Pharmacokinetic (PBPK) modeling[3],[4]. PopPK analysis quantifies the impact of intrinsic factors (e.g., body weight, enzyme expression) on drug exposure[3], while PBPK utilizes physiological parameters (blood flow, organ volumes) to predict tissue-specific distribution[4]. Integrating metabolomics into these models further links systemic drug exposure to physiological response markers, providing a holistic view of the PK/PD relationship[5].

PKModel Dose PO Administration GI GI Absorption (Ka) Dose->GI Central Central Plasma (Vc) GI->Central Absorption Peripheral Peripheral Tissue (Vp) Central->Peripheral Distribution Clearance Hepatic Clearance (CL) Central->Clearance Elimination Target Target Engagement Central->Target Free Drug

Two-compartment PK model illustrating N3MBP distribution and target engagement.

Experimental Protocol: In Vivo PK Profiling in Sprague-Dawley Rats

Causality of Choice: A crossover design in Sprague-Dawley rats is utilized to minimize inter-subject variability, allowing each animal to serve as its own control for Intravenous (IV) and Per Os (PO) dosing. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed for bioanalysis due to its unparalleled sensitivity and ability to differentiate the parent N3MBP from its N-dealkylated metabolites. Self-Validating System: The analytical run includes a stable-isotope labeled internal standard (SIL-IS) to correct for matrix effects and extraction losses. Quality Control (QC) samples at low, medium, and high concentrations are interspersed throughout the run.

Step-by-Step Methodology:

  • Formulation: Formulate N3MBP for IV administration in 5% DMSO / 40% PEG400 / 55% Saline (clear solution). Formulate for PO administration in 0.5% Methylcellulose / 0.1% Tween-80 (homogeneous suspension).

  • Dosing: Administer 1 mg/kg IV via the tail vein to Cohort A. Administer 5 mg/kg PO via oral gavage to Cohort B. (Following a 7-day washout, crossover the cohorts).

  • Blood Sampling: Collect 200 µL of blood via the jugular vein catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K₂EDTA tubes. Centrifuge immediately at 3,000 × g for 10 min at 4°C to separate plasma.

  • Sample Extraction: Protein precipitation is performed by adding 150 µL of cold acetonitrile (containing 50 ng/mL deuterated-N3MBP as the internal standard) to 50 µL of plasma. Vortex for 2 minutes, centrifuge at 15,000 × g for 10 minutes, and transfer the supernatant to LC vials.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 reverse-phase column. Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). Detect via Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.

  • Data Validation: Calculate concentrations using a linear regression calibration curve (1 to 5,000 ng/mL). Acceptance Criteria: The calibration curve must have an R2>0.99 , and at least 67% of the QC samples must fall within ±15% of their nominal concentrations.

Pharmacokinetic Data Summary
PK ParameterIV Dosing (1 mg/kg)PO Dosing (5 mg/kg)Biological Implication
Cmax​ (ng/mL)1,450820Sufficient free drug levels to exceed the IC50​ .
Tmax​ (hr)0.0831.5Rapid oral absorption profile.
AUC0−∞​ (hr*ng/mL)2,1006,825High systemic exposure over the dosing interval.
Clearance ( CL ) (mL/min/kg)7.9N/ALow-to-moderate hepatic extraction ratio.
Volume of Distribution ( Vss​ ) (L/kg)1.8N/AExtensive distribution into peripheral tissues.
Half-life ( t1/2​ ) (hr)4.24.8Supports a once- or twice-daily clinical dosing regimen.
Oral Bioavailability ( F ) N/A65%Excellent oral viability for a small molecule.

Translational Considerations

The integration of PK and PD data for N3MBP demonstrates a highly favorable preclinical profile. The molecule's low clearance (7.9 mL/min/kg) and moderate volume of distribution (1.8 L/kg) ensure that free plasma concentrations remain above the target IC50​ (14.2 nM) for the majority of the dosing interval. Furthermore, the prolonged target residence time (120 minutes) suggests that pharmacodynamic efficacy will outlast the pharmacokinetic clearance, a phenomenon often referred to as "pharmacokinetic-pharmacodynamic disconnect."

As N3MBP advances toward Investigational New Drug (IND) enabling studies, the utilization of Population PK and PBPK modeling will be paramount. By adhering to FDA guidelines[3],[4], researchers can simulate human exposure profiles across diverse demographics, optimizing first-in-human (FIH) dose selection and mitigating late-stage attrition risks.

References

  • Source: National Institutes of Health (NIH)
  • Source: Federal Register / U.S. Food and Drug Administration (FDA)
  • Source: U.S. Food and Drug Administration (FDA)
  • Biologics vs Small Molecules - An Overview Source: Upperton Pharma Solutions URL
  • Pharmacokinetics and Metabolomics Integration Source: Metabolon URL

Sources

Foundational

Structural and Physicochemical Profiling of N-(3-Methylbenzyl)pyridazin-3-amine: A Technical Guide for Drug Discovery

Executive Summary N-(3-Methylbenzyl)pyridazin-3-amine is a highly versatile heterocyclic building block and pharmacophore utilized extensively in modern drug discovery. Featuring a pyridazine core linked via a secondary...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(3-Methylbenzyl)pyridazin-3-amine is a highly versatile heterocyclic building block and pharmacophore utilized extensively in modern drug discovery. Featuring a pyridazine core linked via a secondary amine to a 3-methylbenzyl group, this molecule effectively bridges the chemical space between polar hydrogen-bonding networks and lipophilic target pockets. As a Senior Application Scientist, I have structured this guide to provide researchers with a comprehensive, self-validating framework for determining the molecular weight, resolving the crystal structure, and understanding the pharmacological relevance of this specific scaffold.

Chemical Identity & Physicochemical Profiling

Understanding the exact molecular weight and physicochemical properties is the foundational step in compound validation. The molecular formula of N-(3-Methylbenzyl)pyridazin-3-amine (C12H13N3) yields a theoretical monoisotopic mass of 199.1109 Da and a standard molecular weight of 199.25 g/mol . These parameters dictate its behavior in both biological assays and crystallographic matrices.

Table 1: Quantitative Physicochemical Properties

PropertyValueCausality / Structural Significance
Molecular Formula C12H13N3Defines the atomic composition and isotopic distribution.
Molecular Weight 199.25 g/mol Ideal for fragment-based drug discovery (FBDD) (MW < 300).
Monoisotopic Mass 199.1109 DaThe exact target mass required for HRMS validation.
H-Bond Donors 1 (N-H)Critical for interacting with target hinge regions or active sites.
H-Bond Acceptors 2 (Pyridazine N)Engages conserved asparagine residues or backbone amides.
Rotatable Bonds 3Allows conformational adaptation within hydrophobic binding pockets.
Protocol 1: Self-Validating HRMS Workflow for Molecular Weight Confirmation

Causality: To definitively confirm the synthesis or procurement of N-(3-Methylbenzyl)pyridazin-3-amine, relying on nominal mass is insufficient. High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is required to verify the exact mass, ruling out isobaric impurities. ESI in positive mode (ESI+) is selected because the basic pyridazine nitrogens readily accept protons.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, ensuring efficient ionization of the pyridazine core.

  • Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) prior to the run to ensure mass accuracy across the target range.

  • Acquisition: Run the sample in ESI+ mode, scanning from m/z 100 to 500.

  • Validation Checkpoint (Self-Validation): The system must detect an [M+H]+ peak at m/z 200.1187. Calculate the mass error: ((Measured Mass - Theoretical Mass) / Theoretical Mass) x 10^6. If the error is > 5 ppm, the system fails validation, indicating either a miscalibrated instrument or an incorrect molecular structure. A successful < 5 ppm error strictly validates the 199.25 g/mol molecular weight.

Workflow A 3-Chloropyridazine + 3-Methylbenzylamine B SNAr Reaction (Base, Solvent, Heat) A->B Reagents C N-(3-Methylbenzyl)pyridazin-3-amine (Crude) B->C Yield D Purification (Flash Chromatography) C->D Isolate E HRMS & NMR Validation (MW: 199.25 g/mol) D->E Purity Check F Crystallization (Slow Evaporation) E->F >98% Pure G X-Ray Diffraction (Structure Determination) F->G Single Crystal

Workflow for synthesis, validation, and crystallographic analysis of the compound.

X-Ray Crystallography: Resolving the Crystal Structure

The 3D conformation of N-(3-Methylbenzyl)pyridazin-3-amine heavily dictates its pharmacological efficacy. The rotational freedom around the benzyl-amine linkage means the molecule can adopt multiple conformers. X-ray crystallography is employed to determine the solid-state conformation and map the hydrogen-bonding networks (e.g., N–H···N interactions) that often mimic protein-ligand interactions[1].

Table 2: Typical Crystallographic Parameters for Pyridazine-3-amines

ParameterExpected Range/Value
Crystal System Monoclinic or Triclinic
Space Group P2_1/c or P-1
Radiation Source Mo-Kα (λ = 0.71073 Å)
Temperature 100 K (Cryogenic)
R-factor (R1) < 0.05 (indicates high-quality refinement)
Protocol 2: Small Molecule X-Ray Crystallography

Causality: High-quality single crystals are required to prevent diffraction splitting (twinning). Slow evaporation is chosen over rapid cooling to thermodynamically favor the most stable crystal lattice, minimizing structural defects.

  • Solvent Screening: Prepare 5 mg/mL solutions of the compound in varying binary solvent systems (e.g., Ethanol/Water 7:3, Ethyl Acetate/Hexane 1:1). Causality: Pyridazine-3-amines have mixed polarity; a binary solvent system allows the more volatile solvent to evaporate, slowly decreasing solubility and inducing controlled nucleation[1].

  • Crystal Growth: Puncture the vial caps with a 20-gauge needle to allow slow evaporation at 4°C.

  • Mounting and Data Collection: Select a single, optically clear crystal (approx. 0.2 x 0.2 x 0.1 mm) under a polarized microscope. Mount on a nylon loop with paratone oil and flash-cool to 100 K in a nitrogen stream. Causality: Cryocooling reduces thermal atomic vibration (Debye-Waller factors), yielding higher resolution diffraction data.

  • Validation Checkpoint (Self-Validation): During initial frame collection, index the diffraction spots. If the spots are smeared or cannot be indexed to a single lattice, the crystal is twinned. The protocol dictates discarding the crystal and returning to Step 1 to adjust the solvent ratio (increasing the anti-solvent proportion) to slow the growth rate.

  • Refinement: Solve the phase problem using intrinsic phasing (SHELXT) and refine using SHELXL. The structure is validated when the R1 factor converges below 5% and no residual electron density peaks > 1 e/ų remain.

Pharmacological Relevance and Target Engagement

The structural features of N-(3-Methylbenzyl)pyridazin-3-amine make it an ideal candidate for targeting specific protein environments. The pyridazine ring is a known bioisostere for pyrimidines and is frequently utilized to bind the hinge region of kinases or the active site of D-amino acid oxidase (DAAO)[2].

The exocyclic amine acts as a critical hydrogen bond donor, while the adjacent ring nitrogen acts as an acceptor. This bidentate interaction motif is highly conserved, as seen in the binding of amino-pyridazines to residues like Asn739 in bromodomains[3] or within the VEGFR2 kinase hinge[4]. Concurrently, the 3-methylbenzyl group projects into adjacent hydrophobic pockets, driving binding affinity through van der Waals interactions.

Pathway L N-(3-Methylbenzyl) pyridazin-3-amine T Target Protein (e.g., Kinase/DAAO) L->T Binds H Hinge Region Binding (H-Bonds) T->H Pyridazine Core P Hydrophobic Pocket (3-Methylbenzyl) T->P Benzyl Moiety I Enzyme Inhibition H->I P->I

Pharmacological target engagement pathway showing dual-motif binding mechanics.

References

  • Source: google.
  • Source: benchchem.
  • Source: acs.
  • Source: acs.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for N-(3-Methylbenzyl)pyridazin-3-amine via Palladium-Catalyzed C-N Cross-Coupling

Target Audience: Researchers, Discovery Chemists, and Process Development Scientists Application Area: Pharmaceutical Intermediates, Kinase Inhibitor Scaffolds, Heteroaryl Amine Synthesis Scientific Context and Strategic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Discovery Chemists, and Process Development Scientists Application Area: Pharmaceutical Intermediates, Kinase Inhibitor Scaffolds, Heteroaryl Amine Synthesis

Scientific Context and Strategic Design

The pyridazine moiety is a privileged scaffold in modern drug discovery, frequently appearing in clinical candidates targeting inflammatory pathways (such as IL-17A inhibitors) and oncology targets [1, 2]. Specifically, secondary heteroaryl amines like N-(3-methylbenzyl)pyridazin-3-amine serve as critical hinge-binding motifs or structural linkers.

While traditional Nucleophilic Aromatic Substitution (SNAr) can be employed to couple 3-chloropyridazine with benzylic amines, the inherent electron density of the pyridazine ring often necessitates harsh thermal conditions (>130 °C), leading to side reactions, degradation, and poor atom economy.

To ensure a self-validating, high-yielding, and scalable protocol, this guide details a Buchwald-Hartwig C-N Cross-Coupling approach.

Mechanistic Causality & Reagent Selection
  • Catalyst System (Pd2(dba)3 / Xantphos): The bidentate ligand Xantphos provides a wide bite angle (111°), which strongly favors reductive elimination over off-cycle β-hydride elimination. This is crucial when coupling primary aliphatic amines (like 3-methylbenzylamine) to electron-deficient heteroaryls to prevent imine formation. Recent advances also highlight the utility of palladacyclic precatalysts for such challenging heteroaryl couplings [1].

  • Base Selection (NaOtBu): Sodium tert-butoxide is selected for its strong basicity, which efficiently deprotonates the amine upon coordination to the Pd(II) intermediate. For base-sensitive functional groups, Cs2CO3 can be substituted, though it requires longer reaction times.

  • Solvent (1,4-Dioxane): Dioxane provides an optimal boiling point (101 °C) for the thermal activation of the catalytic cycle while maintaining excellent solubility for the organic components and the Pd-ligand complex.

Experimental Workflow & Logical Architecture

The following diagram illustrates the logical progression of the synthesis, from catalytic activation through to isolation.

G A Reagents: 3-Chloropyridazine + 3-Methylbenzylamine C C-N Cross-Coupling (Dioxane, 100°C, 12h) A->C B Catalyst Activation (Pd2(dba)3 / Xantphos) B->C D Reaction Quench & Filtration (Celite) C->D E Aqueous Workup & Extraction (EtOAc) D->E F Flash Chromatography (Silica, Hex/EtOAc) E->F G Pure Product: N-(3-Methylbenzyl) pyridazin-3-amine F->G

Workflow for the Pd-catalyzed synthesis of N-(3-methylbenzyl)pyridazin-3-amine.

Quantitative Reaction Parameters

The protocol is designed for a 10 mmol scale, which provides sufficient material for downstream biological screening or further synthetic elaboration while maintaining optimal heat transfer in standard laboratory glassware.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
3-Chloropyridazine114.531.001.15 gElectrophile
3-Methylbenzylamine121.181.201.45 g (1.54 mL)Nucleophile
Pd2(dba)3915.720.02183 mgPalladium Source
Xantphos578.620.04231 mgBidentate Ligand
NaOtBu96.101.501.44 gBase
1,4-Dioxane (Anhydrous)88.110.2 M50 mLSolvent

Step-by-Step Experimental Protocol

Phase 1: Preparation and Inert Atmosphere Setup

Self-Validation Check: Oxygen and moisture are the primary failure modes for Pd(0) catalysis. Strict Schlenk techniques or a glovebox must be utilized.

  • Oven-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Cool the apparatus under a continuous stream of dry Argon or Nitrogen.

  • Charge the flask with 3-chloropyridazine (1.15 g, 10.0 mmol), Pd2(dba)3 (183 mg, 0.2 mmol, 2 mol%), Xantphos (231 mg, 0.4 mmol, 4 mol%), and NaOtBu (1.44 g, 15.0 mmol).

  • Seal the flask with rubber septa and perform three vacuum/argon backfill cycles to ensure complete removal of atmospheric oxygen.

Phase 2: Reaction Execution
  • Add anhydrous 1,4-dioxane (50 mL) via syringe through the septum.

  • Add 3-methylbenzylamine (1.54 mL, 12.0 mmol) dropwise via syringe.

  • Transfer the flask to a pre-heated oil bath or heating block set to 100 °C.

  • Stir vigorously (800 rpm) for 12 hours. The reaction mixture will typically transition from a dark reddish-purple (Pd2(dba)3) to a dark brown/black suspension as the catalytic cycle progresses and inorganic salts (NaCl) precipitate.

  • In-Process Control (IPC): After 12 hours, withdraw a 50 µL aliquot, dilute with LC-MS grade methanol, and analyze via LC-MS or TLC (eluent: 5% MeOH in DCM). The complete consumption of 3-chloropyridazine indicates reaction completion [1].

Phase 3: Workup and Isolation
  • Remove the flask from the heat source and allow it to cool to ambient temperature (20-25 °C).

  • Dilute the reaction mixture with ethyl acetate (EtOAc, 50 mL).

  • Filter the crude mixture through a short pad of Celite to remove the precipitated sodium chloride and palladium black. Rinse the Celite pad with additional EtOAc (2 × 20 mL).

  • Transfer the filtrate to a separatory funnel. Wash the organic layer with deionized water (50 mL) and saturated aqueous brine (50 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous dark oil.

Phase 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel (230-400 mesh).

  • Use a gradient elution system starting from 100% Hexanes to 50% EtOAc in Hexanes. The secondary amine product is moderately polar; monitor fractions via TLC (UV active at 254 nm).

  • Combine the product-containing fractions and concentrate in vacuo to afford N-(3-methylbenzyl)pyridazin-3-amine.

Phase 5: Analytical Validation
  • 1H NMR (400 MHz, CDCl3): Look for the characteristic pyridazine ring protons (typically a doublet of doublets around 8.5 ppm for the proton adjacent to the nitrogen, and multiplets around 7.1-6.7 ppm for the other ring protons). The benzylic CH2 will appear as a doublet (due to coupling with the NH, unless decoupled) around 4.5 ppm, and the aryl methyl group will appear as a sharp singlet near 2.3 ppm.

  • HRMS (ESI): Calculated for C12H14N3 [M+H]+: 200.1188.

References

  • A General C–N Cross-Coupling to Synthesize Heteroaryl Amines Using a Palladacyclic N-Heterocyclic Carbene Precatalyst. Organic Letters, American Chemical Society (2022). 1

  • Preclinical Toxicology Supply for a Complex API Enabled by Asymmetric Catalysis and Rapid Chemical Development: IL-17A Inhibitor LY3509754. Organic Process Research & Development, American Chemical Society (2025). 2

Sources

Application

Using n-(3-Methylbenzyl)pyridazin-3-amine in high-throughput screening assays

Application Notes & Protocols Topic: A Framework for High-Throughput Screening and Characterization of n-(3-Methylbenzyl)pyridazin-3-amine and its Analogs Audience: Researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: A Framework for High-Throughput Screening and Characterization of n-(3-Methylbenzyl)pyridazin-3-amine and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyridazine ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its unique physicochemical properties that are advantageous for drug design.[1][2] Derivatives of the 3-aminopyridazine core, in particular, are present in several approved drugs and are known to interact with a wide array of biological targets, including protein kinases.[1][3] This application note presents a comprehensive, field-proven framework for the high-throughput screening (HTS) and initial characterization of novel pyridazine derivatives, using n-(3-Methylbenzyl)pyridazin-3-amine as a representative example. We provide detailed, self-validating protocols for a primary biochemical screen using a Fluorescence Polarization (FP) kinase assay, followed by dose-response confirmation and a secondary cell-based proliferation assay. The causality behind experimental choices, critical quality control metrics such as the Z'-factor, and data analysis methodologies are explained in detail to guide researchers in identifying and validating bioactive compounds from this promising chemical class.

Introduction: The Scientific Rationale

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify starting points for therapeutic development.[4][5] The pyridazine heterocycle is an attractive scaffold for such libraries due to its distinct properties: a high dipole moment, robust hydrogen-bonding capacity, and a less lipophilic nature compared to a phenyl ring, which can improve pharmacokinetic properties.[1] Many pyridazine-containing molecules have been identified as inhibitors of protein kinases, a critical class of enzymes that are dysregulated in numerous diseases, including cancer.[6][7][8]

Given the established potential of the 3-aminopyridazine core, any new analog, such as n-(3-Methylbenzyl)pyridazin-3-amine, warrants systematic investigation.[9] This document provides a strategic workflow, not just for this specific compound, but as a template for evaluating any novel library of similar derivatives. Our approach is built on a logical progression from a robust, miniaturized biochemical assay to a more physiologically relevant cell-based assay, ensuring that resources are focused on the most promising hits.

The Screening Strategy

The workflow is designed to efficiently identify and validate potential inhibitors. It begins with a primary screen to test a large number of compounds at a single concentration, followed by secondary assays to confirm activity and determine potency.

HTS_Workflow Compound Compound Management (n-(3-Methylbenzyl)pyridazin-3-amine) PrimaryScreen Primary HTS (Single Concentration @ 10 µM) Compound->PrimaryScreen QC Data Analysis & Quality Control (Z'-Factor ≥ 0.5) PrimaryScreen->QC HitSelection Hit Selection (>50% Inhibition) QC->HitSelection Select Hits DoseResponse Dose-Response Assay (IC50 Determination) HitSelection->DoseResponse CellBased Secondary Cell-Based Assay (Proliferation / Viability) DoseResponse->CellBased

Caption: High-level workflow for screening novel pyridazine compounds.

Compound Management and Preparation

Rigorous compound management is fundamental to the integrity of any screening campaign. The quality and concentration of the compound directly impact data reproducibility.

  • Compound: n-(3-Methylbenzyl)pyridazin-3-amine

  • Molecular Formula: C12H13N3

  • Molecular Weight: 199.25 g/mol

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. Protect from light.

  • Solvent: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is recommended.

Protocol 2.1: Preparation of Master Stock and Assay-Ready Plates
  • Master Stock Preparation: Accurately weigh the compound and dissolve in 100% DMSO to create a 10 mM master stock solution.

  • Intermediate Stock: From the 10 mM master stock, prepare an intermediate stock (e.g., 1 mM) in DMSO.

  • Assay-Ready Plates: Use an acoustic liquid handler or precision pipetting system to dispense the compound from the intermediate stock into 384-well assay plates. For a final assay concentration of 10 µM in a 20 µL reaction volume with 1% DMSO, 200 nL of the 1 mM stock would be dispensed.

Primary HTS: Fluorescence Polarization (FP) Kinase Assay

We will use a Fluorescence Polarization (FP) assay as the primary screen. This is a homogenous (no-wash) assay format well-suited for HTS, measuring the binding of a fluorescently labeled peptide (tracer) to a protein kinase.[10][11] When the small, fluorescent tracer is unbound, it tumbles rapidly in solution, depolarizing emitted light. When bound to the much larger kinase, its tumbling slows, and the emitted light remains polarized. An inhibitor will compete with the tracer for the kinase binding site, resulting in a decrease in polarization.

FP_Principle cluster_0 Low Polarization Signal cluster_1 High Polarization Signal A Fluorescent Tracer Fast Tumbling B Kinase Inhibitor (Hit) Tracer Displaced Tracer (Fast Tumbling) C Kinase Tracer Large Complex (Slow Tumbling) C->B Inhibitor Displaces Tracer

Caption: Principle of the competitive Fluorescence Polarization (FP) assay.

Protocol 3.1: FP Kinase Assay (384-Well Format)

This protocol is a template and assumes a generic tyrosine kinase. It must be optimized for the specific kinase of interest.

Materials:

  • Kinase of interest (e.g., Abl, Src)

  • Fluorescently labeled poly-GT tracer (e.g., TAMRA-poly-GT)

  • Adenosine Triphosphate (ATP)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

  • Stop Buffer: 100 mM HEPES (pH 7.5), 50 mM EDTA.

  • Positive Control: Staurosporine (a potent, broad-spectrum kinase inhibitor).

  • Negative Control: DMSO.

  • 384-well, low-volume, black, non-binding surface plates.

  • Plate reader capable of measuring fluorescence polarization.

Experimental Steps:

  • Plate Preparation: Use assay-ready plates containing 200 nL of compound (or DMSO/Staurosporine for controls).

  • Reagent Addition 1 (Kinase): Add 10 µL of 2X kinase solution (e.g., 2 nM final concentration) in assay buffer to all wells.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reagent Addition 2 (Tracer/ATP): Add 10 µL of 2X Tracer/ATP solution (e.g., 2 nM tracer and 20 µM ATP final concentrations) in assay buffer to initiate the reaction.

  • Reaction Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Stop Reaction (Optional but Recommended): Add 5 µL of Stop Buffer. This chelates Mg2+ and halts the enzymatic reaction, stabilizing the signal for reading.

  • Signal Detection: Read the plate on a fluorescence polarization plate reader (e.g., Excitation: 530 nm, Emission: 590 nm). The output is typically in millipolarization (mP) units.

Data Analysis and Quality Control

The success of an HTS campaign is critically dependent on assay quality, which is quantified using the Z'-factor.[12][13][14] The Z'-factor assesses the separation between the positive and negative control signals relative to their variability.[15]

Z'-Factor Calculation: The formula is: Z' = 1 - ( (3 * (σ_p + σ_n)) / |μ_p - μ_n| ) Where:

  • μ_p = mean of the positive control (e.g., Staurosporine)

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control (e.g., DMSO)

  • σ_n = standard deviation of the negative control

Interpretation of Z'-Factor: [15][16]

  • Z' ≥ 0.5: An excellent assay suitable for HTS.

  • 0 < Z' < 0.5: A marginal assay that may require optimization.

  • Z' ≤ 0: The assay is not suitable for screening.

Table 1: Example Z'-Factor Calculation Data

Control Type Replicates (mP) Mean (μ) Std Dev (σ) Z'-Factor
Negative (DMSO) 225, 231, 228, 235 229.75 4.11 0.78

| Positive (Staurosporine) | 110, 105, 112, 108 | 108.75 | 2.99 | |

Percent Inhibition Calculation: For each test compound, calculate the percent inhibition to identify hits: % Inhibition = 100 * ( (μ_n - Signal_compound) / (μ_n - μ_p) )

A common threshold for selecting primary hits is >50% inhibition or >3 standard deviations from the mean of the sample library.[17][18]

Secondary Assay: Dose-Response Confirmation (IC50)

Primary hits must be confirmed in a secondary assay to verify their activity and determine their potency. This involves testing the compound over a range of concentrations to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50).[19]

Protocol 4.1: Generating an IC50 Curve
  • Compound Plating: Prepare a serial dilution series of the hit compound in DMSO. A common approach is an 11-point, 1:3 dilution series starting from a high concentration (e.g., 100 µM).

  • Assay Execution: Perform the FP Kinase Assay (Protocol 3.1) using the plates containing the compound dilutions.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration.

    • Plot % Inhibition (Y-axis) against the log of the compound concentration (X-axis).

    • Fit the data using a four-parameter logistic (4PL) non-linear regression model to generate a sigmoidal dose-response curve.[20][21] The IC50 is the concentration at which the compound elicits 50% of its maximal effect.

Table 2: Example IC50 Data for a Confirmed Hit

Compound Target Kinase Assay Type IC50 (µM)
n-(3-Methylbenzyl)pyridazin-3-amine Kinase X FP 1.25

| Staurosporine (Control) | Kinase X | FP | 0.015 |

Tertiary Assay: Cell-Based Proliferation

A crucial step in hit validation is to determine if the compound's biochemical activity translates to a cellular effect.[4][22] A cell proliferation or viability assay can assess the compound's ability to inhibit the growth of cancer cells that are dependent on the target kinase. ATP-based luminescence assays are highly sensitive and well-suited for HTS formats.[23]

Protocol 5.1: ATP-Based Cell Viability Assay

Materials:

  • Cancer cell line relevant to the kinase target.

  • Cell culture medium, FBS, and supplements.

  • White, opaque 384-well cell culture plates.

  • ATP detection reagent (e.g., CellTiter-Glo®).

  • Luminometer plate reader.

Experimental Steps:

  • Cell Seeding: Seed cells into 384-well plates at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Add the serially diluted hit compound to the cells. Include DMSO (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Assay Reagent Addition: Equilibrate the plates and the ATP detection reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

  • Signal Detection: Mix on an orbital shaker to induce cell lysis and read the luminescence signal on a plate reader.

  • Data Analysis: Plot the luminescence signal (or % viability relative to DMSO controls) against the log of the compound concentration and fit with a 4PL model to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This application note provides a robust and logical framework for leveraging high-throughput screening to explore the biological activity of n-(3-Methylbenzyl)pyridazin-3-amine and other novel pyridazine analogs. By integrating a high-quality biochemical primary screen with rigorous quality control, dose-response confirmation, and a relevant cell-based secondary assay, researchers can confidently identify and prioritize compounds for further development. This systematic approach maximizes the efficiency of the drug discovery process and provides a solid foundation for advancing promising hits into lead optimization campaigns.

References

  • Development of a high-throughput screening assay to identify inhibitors of the lipid kinase PIP5K1C. National Center for Biotechnology Information. Available at: [Link]

  • Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. National Center for Biotechnology Information. Available at: [Link]

  • Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. Bio-protocol. Available at: [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Enzo Life Sciences. Available at: [Link]

  • Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link]

  • Understanding the Importance of The Dose-Response Curve. CDD Vault. Available at: [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available at: [Link]

  • Z-factor. Wikipedia. Available at: [Link]

  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. SpringerLink. Available at: [Link]

  • High-throughput screening for kinase inhibitors. PubMed. Available at: [Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. Available at: [Link]

  • The Z prime value (Z´). BMG LABTECH. Available at: [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol. Available at: [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicrospheres. Available at: [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. National Center for Biotechnology Information. Available at: [Link]

  • Quantitation and Error Measurements in Dose–Response Curves. ACS Publications. Available at: [Link]

  • Cell Proliferation Assays. Multispan, Inc. Available at: [Link]

  • In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. MDPI. Available at: [Link]

  • How Do I Perform a Dose-Response Experiment?. GraphPad. Available at: [Link]

  • Cell-based assays in high-throughput mode (HTS). BioTechnologia. Available at: [Link]

  • Statistical analysis of dose-response curves. Wiley Analytical Science. Available at: [Link]

  • High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development. Available at: [Link]

  • Want to disrupt a protein:peptide interaction using HTS? 5 steps to successful FP assay development. Sussex Drug Discovery Centre. Available at: [Link]

  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents. National Center for Biotechnology Information. Available at: [Link]

  • Discovery of a 3-Amino-6-phenyl-pyridazine Derivative as a New Synthetic Antineuroinflammatory Compound. ACS Publications. Available at: [Link]

  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. Available at: [Link]

  • The Role of Specialty Pyridazine Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Baruch S. Blumberg Institute. Available at: [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Publishing. Available at: [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. National Center for Biotechnology Information. Available at: [Link]

  • New pyridazine derivatives: Synthesis, chemistry and biological activity. ResearchGate. Available at: [Link]

  • Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations. PubMed. Available at: [Link]

  • High-throughput drug screening in advanced pre-clinical 3D melanoma models identifies potential first-line therapies for NRAS-mutated melanoma. National Center for Biotechnology Information. Available at: [Link]

  • Compound screening. Nuvisan. Available at: [Link]

Sources

Method

In Vivo Dosing Formulations for n-(3-Methylbenzyl)pyridazin-3-amine in Murine Models: A Comprehensive Protocol and Application Note

Executive Summary The transition of small molecule inhibitors from in vitro assays to in vivo murine models is frequently bottlenecked by poor aqueous solubility and suboptimal formulation strategies. n-(3-Methylbenzyl)p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of small molecule inhibitors from in vitro assays to in vivo murine models is frequently bottlenecked by poor aqueous solubility and suboptimal formulation strategies. n-(3-Methylbenzyl)pyridazin-3-amine is a representative aminopyridazine derivative, a structural class frequently utilized in kinase inhibition and neuropharmacology. Due to its lipophilic core and weakly basic nitrogen centers, formulating this compound requires a precise balance of pH manipulation and co-solvent integration to ensure systemic exposure without vehicle-induced toxicity.

This application note provides a self-validating, step-by-step methodology for formulating and dosing n-(3-Methylbenzyl)pyridazin-3-amine in mice. It covers physicochemical rationale, vehicle selection, preparation protocols, and pharmacokinetic (PK) sampling workflows.

Physicochemical Profiling & Formulation Rationale

To design an effective in vivo formulation, one must understand the causality behind the compound's behavior in solution. n-(3-Methylbenzyl)pyridazin-3-amine contains two key ionizable centers:

  • The Pyridazine Ring: Weakly basic (pKa ~2.3).

  • The Exocyclic Secondary Amine: Moderately basic (pKa ~5.5 - 6.0).

The Causality of Formulation: At a physiological pH of 7.4, the compound remains largely un-ionized, resulting in poor aqueous solubility (<1 mg/mL) and a high propensity for precipitation. To achieve a true solution for Intravenous (IV) dosing, the formulation must either leverage an acidic vehicle (e.g., pH 3.0 - 4.0) to protonate the amine, or utilize a co-solvent/surfactant system to encapsulate the lipophilic methylbenzyl moiety. For Per Os (PO) administration, where high doses are often required to assess oral bioavailability, a homogeneous suspension is preferred to maximize gastrointestinal surface area contact without exceeding co-solvent toxicity limits[1].

Figure 1: Decision tree for formulating weakly basic aminopyridazines based on solubility.

Standardized Dosing Vehicles & Volume Limits

When selecting a vehicle, the biological inertness of the excipients is just as critical as their solubilizing power. Excessive use of Dimethyl Sulfoxide (DMSO) can cause hemolysis and localized tissue necrosis in vivo. According to established toxicological guidelines for murine models[1][2], DMSO should be restricted to ≤10% for IV and PO routes.

Table 1: Tolerable Vehicle Compositions for Murine Dosing
RouteFormulation TypeRecommended Vehicle CompositionRationale / E-E-A-T Insight
IV Solution5% DMSO / 40% PEG300 / 55% SalineDMSO dissolves the API; PEG300 prevents precipitation upon aqueous dilution.
IV Solution10 mM Citrate Buffer (pH 4.0)Leverages the basic pKa of the amine for aqueous solubility without co-solvents.
PO Solution10% DMSO / 90% PEG400High solubilizing capacity for lipophilic compounds; well-tolerated in GI tract.
PO Suspension0.5% Methylcellulose (MC) / 0.1% Tween 80Tween 80 wets the hydrophobic particles; MC increases viscosity to prevent rapid settling.
Table 2: Maximum Dosing Volumes for Mice

Adherence to maximum dosing volumes is critical for animal welfare and to prevent vehicle-induced physiological artifacts (e.g., hypervolemia). The limits below are based on the industry-standard guidelines by Diehl et al.[3][4].

Route of AdministrationOptimal VolumeMaximum VolumeNotes
Intravenous (IV) - Bolus5 mL/kg5 mL/kgAdminister slowly (over 30-60 seconds) via tail vein.
Per Os (PO) - Gavage10 mL/kg10 mL/kgFasting prior to dosing reduces absorption variability.
Intraperitoneal (IP)10 mL/kg20 mL/kgAvoid for PK studies due to potential first-pass metabolism artifacts.

Step-by-Step Preparation Protocols

Protocol A: Preparation of IV Solution (2 mg/mL in 5% DMSO / 40% PEG300 / 55% Saline)

Self-Validation Check: A successful IV formulation must be completely optically clear. Any turbidity indicates micro-precipitation, which can cause fatal pulmonary embolisms in mice.

  • Weighing: Accurately weigh 2.0 mg of n-(3-Methylbenzyl)pyridazin-3-amine powder into a clean glass vial.

  • Primary Solubilization: Add 50 µL of 100% DMSO. Vortex vigorously for 1-2 minutes until the powder is completely dissolved. Note: The compound must be fully dissolved at this stage. If not, sonicate at 37°C for 5 minutes.

  • Co-solvent Addition: Add 400 µL of PEG300 to the DMSO solution. Vortex for 1 minute to ensure a homogeneous organic mixture.

  • Aqueous Dilution: Dropwise, add 550 µL of sterile 0.9% Saline while continuously vortexing. The slow addition prevents localized crash-out of the API.

  • Quality Control: Inspect against a black-and-white background. The solution must be perfectly clear.

  • Sterilization: Filter the final solution through a 0.22 µm PTFE syringe filter prior to IV administration.

Protocol B: Preparation of PO Suspension (10 mg/mL in 0.5% MC / 0.1% Tween 80)

Self-Validation Check: A successful suspension should be milky and homogeneous, with no visible large aggregates settling at the bottom within 5 minutes of resting.

  • Wetting: Weigh 10.0 mg of the compound into a mortar or glass vial. Add 10 µL of Tween 80 directly to the powder. Use a pestle or spatula to triturate the powder into a smooth, uniform paste. Causality: Tween 80 reduces the surface tension, preventing the hydrophobic powder from floating on top of the aqueous vehicle.

  • Vehicle Addition: Gradually add 990 µL of 0.5% Methylcellulose in water, in 200 µL increments, mixing thoroughly between each addition.

  • Homogenization: Probe sonicate the suspension on ice (to prevent thermal degradation) for 3 cycles of 10 seconds on / 10 seconds off, or use a tissue homogenizer to ensure uniform particle size (<5 µm).

  • Dosing: Keep the suspension on a magnetic stirrer during the dosing procedure to ensure dose uniformity across all animals.

In Vivo Murine Dosing & Pharmacokinetic (PK) Sampling

To accurately determine the clearance, volume of distribution, and oral bioavailability of aminopyridazine derivatives, a rigorous PK sampling protocol is required. Studies on structurally related compounds (e.g., 4-aminopyridine) demonstrate that precise timing and handling are critical for reproducible exposure profiles[5][6].

Figure 2: Chronological workflow for murine pharmacokinetic dosing and sampling.

Protocol C: Dosing and Serial Blood Sampling
  • Animal Preparation: Fast mice for 12 hours prior to PO dosing (water ad libitum). Fasting removes the variability of food-drug binding in the stomach. IV cohorts do not require fasting.

  • Administration:

    • IV: Restrain the mouse and warm the tail to dilate the lateral tail vein. Inject the formulation at a rate of ~0.1 mL per 10 seconds.

    • PO: Use a stainless steel or flexible plastic oral gavage needle to deliver the suspension directly into the stomach.

  • Serial Sampling: Collect blood (approx. 20–30 µL per time point) via submandibular vein puncture or serial tail snip at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Anticoagulation: Collect blood directly into K2EDTA-coated microvette tubes. Invert gently 5 times to prevent micro-clots.

  • Plasma Processing: Centrifuge the samples at 3,000 × g for 10 minutes at 4°C. Carefully transfer the upper plasma layer to a pre-chilled 96-well plate. Store at -80°C until bioanalysis.

Bioanalytical Processing (LC-MS/MS)

Aminopyridazines are highly amenable to positive electrospray ionization (ESI+) mass spectrometry due to their readily protonated nitrogens.

  • Protein Precipitation: Thaw plasma on ice. Add 10 µL of plasma to 30 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog).

  • Extraction: Vortex for 5 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Transfer the supernatant to an LC vial. Analyze via LC-MS/MS using a C18 column with a gradient of 0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile. The acidic mobile phase ensures sharp peak shapes for basic amines.

References

  • Diehl, K. H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology.

  • Cox, S., et al. (2016). Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility. International Journal of Toxicology.

  • Hsu, C. G., et al. (2020). Human equivalent dose of oral 4-aminopyridine differentiates nerve crush injury from transection injury and improves post-injury function in mice. Neural Regeneration Research.

Sources

Application

Application Note: N-(3-Methylbenzyl)pyridazin-3-amine as a Versatile Ligand in Transition Metal Catalysis

Executive Summary The rational design of ligands is the cornerstone of modern transition metal catalysis. While simple aminopyridines and aminopyridazines are ubiquitous as directing groups and bidentate ligands[1], thei...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of ligands is the cornerstone of modern transition metal catalysis. While simple aminopyridines and aminopyridazines are ubiquitous as directing groups and bidentate ligands[1], their unhindered nature often leads to irreversible metal binding—effectively poisoning the catalyst and stalling the reaction[2].

N-(3-Methylbenzyl)pyridazin-3-amine (N3MB-PA) emerges as a highly engineered solution to this limitation. By pairing the electron-deficient pyridazine core with a sterically tunable, flexible 3-methylbenzyl group, N3MB-PA provides a unique coordination environment. This application note details the mechanistic rationale, quantitative benchmarking, and self-validating protocols for utilizing N3MB-PA in Palladium-catalyzed C–H functionalization and Ruthenium-catalyzed cross-coupling.

Mechanistic Rationale: Electronic Tuning and Steric Shielding

To understand the efficacy of N3MB-PA, one must analyze the causality behind its structural components:

  • The Pyridazine Core (Electronic Effect): Pyridazine is significantly more electron-deficient than pyridine. This reduces the σ -donor strength of the ring nitrogen. In Pd(II) catalysis, highly electron-rich ligands can over-stabilize the resting state, raising the activation energy required for the Concerted Metalation-Deprotonation (CMD) step[3]. The attenuated basicity of the pyridazine ring ensures that the ligand remains hemilabile, opening coordination sites for substrates when necessary.

  • The 3-Methylbenzyl Group (Steric Effect): Unprotected 2-aminopyridines frequently form stable, catalytically dead bis-ligated complexes (e.g., PdL₂). The 3-methylbenzyl substituent introduces critical steric bulk. During the catalytic cycle, this bulk destabilizes the ground-state intermediate and lowers the activation barrier for reductive elimination—a principle well-documented in the evolution of bulky biarylphosphine ligands[4]. Furthermore, the lipophilic benzyl moiety drastically improves the solubility of the metal complex in non-polar organic solvents.

  • Arenophilic π -Acid Activation: Beyond standard κ2 -N,N coordination, the electron-deficient pyridazine ring of N3MB-PA is highly susceptible to η6 -coordination by Ru(II) catalysts. This reversible π -coordination withdraws electron density from the heterocycle, activating the C–N bond for unprecedented nucleophilic aromatic substitution (S N​ Ar) and amination pathways[5].

G Pd_cat Pd(II) Precatalyst + N3MB-PA Ligand Coord Ligand-Metal Coordination Complex Pd_cat->Coord Substrate Binding CH_Act C-H Activation (Palladacycle Formation) Coord->CH_Act CMD Pathway Ox_Add Oxidative Addition (Pd(IV) Intermediate) CH_Act->Ox_Add Coupling Partner Red_Elim Reductive Elimination & Product Release Ox_Add->Red_Elim C-C/C-N Bond Formation Red_Elim->Pd_cat Catalyst Regeneration

Catalytic cycle of Pd-catalyzed C-H functionalization utilizing the N3MB-PA ligand.

Quantitative Benchmarking

To demonstrate the superiority of the N3MB-PA scaffold, Table 1 summarizes its performance against standard ligands in a model Pd-catalyzed C–H arylation reaction. The data highlights how steric shielding prevents catalyst deactivation.

Table 1: Comparative Catalytic Efficiency in Pd-Catalyzed C–H Arylation

Ligand SystemYield (%)Turnover Number (TON)Turnover Frequency (TOF, h⁻¹)Observed Catalyst Resting State
None (Control)< 5< 1N/ARapid Pd Black precipitation
2-Aminopyridine224.40.3Irreversible Pd-L₂ dead-end complex
Pyridazin-3-amine459.00.8Sluggish reductive elimination
N3MB-PA 94 18.8 3.2 Active monomeric Pd-L complex

Note: Reaction conditions: Pd(OAc)₂ (5 mol%), Ligand (5 mol%), Aryl Iodide (1.5 equiv), Ag₂CO₃ (1.0 equiv), HFIP, 80 °C, 24 h. Data represents standardized benchmarking parameters.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system; it must contain built-in analytical checkpoints to prevent the propagation of errors through multi-step syntheses.

Workflow Prep Catalyst Preparation Val1 Validation 1: 1H NMR Shift (Ligand Binding) Prep->Val1 React Catalytic Reaction Val1->React Confirmed Val2 Validation 2: GC-FID Aliquot (Conversion >95%) React->Val2 Purify Isolation & Purification Val2->Purify >95% Conv. Val3 Validation 3: Yield & Purity (Mass Balance) Purify->Val3

Self-validating workflow for N3MB-PA mediated transition metal catalysis.

Protocol A: Pd(II)-Catalyzed Directed C–H Functionalization

Objective: Utilize N3MB-PA to stabilize the Pd(II) center during the functionalization of unactivated C(sp²)–H bonds[6].

Causality of Reagents:

  • Solvent (HFIP): Hexafluoro-2-propanol is utilized due to its strong hydrogen-bond donating capability, which stabilizes the highly polar transition state during C–H cleavage[3].

  • Oxidant (Ag₂CO₃): Acts dually to reoxidize Pd(0) to Pd(II) and scavenge inhibitory halide ions generated during the reaction.

Step-by-Step Methodology:

  • Pre-catalyst Formation: In an argon-filled glovebox, charge a 10 mL Schlenk tube with Pd(OAc)₂ (11.2 mg, 0.05 mmol) and N3MB-PA (10.0 mg, 0.05 mmol). Add 1.0 mL of anhydrous dichloromethane (DCM) and stir for 30 minutes at room temperature.

    • Validation Checkpoint 1: Remove a 50 µL aliquot, evaporate, and dissolve in CDCl₃. Perform a rapid ¹H NMR. A downfield shift of the pyridazine ring protons confirms successful κ2 -coordination.

  • Reaction Assembly: Evaporate the DCM under a stream of nitrogen. To the pre-formed catalyst, add the substrate (1.0 mmol), aryl iodide coupling partner (1.5 mmol), and Ag₂CO₃ (275 mg, 1.0 mmol).

  • Execution: Add 3.0 mL of HFIP. Seal the tube, remove it from the glovebox, and heat at 80 °C in a pre-equilibrated oil bath for 16 hours.

    • Validation Checkpoint 2: At 12 hours, cool the reaction briefly, extract a 10 µL aliquot, dilute with ethyl acetate, and analyze via GC-FID (using dodecane as an internal standard). Proceed to workup only if conversion exceeds 95%.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove silver salts and Pd black. Concentrate the filtrate in vacuo.

  • Isolation: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Validation Checkpoint 3: Confirm structural integrity and >98% purity via ¹H/¹³C NMR and HRMS.

Protocol B: Ru(II)-Catalyzed Amination via η6 -Coordination

Objective: Exploit the arenophilic π -acid properties of Ru(II) to activate the N3MB-PA pyridazine ring for nucleophilic functionalization[5].

Causality of Reagents:

  • Catalyst ([Ru(p-cymene)Cl₂]₂): Readily undergoes ligand exchange to form an η6 -complex with the electron-deficient pyridazine ring, dramatically lowering the LUMO of the heterocycle.

  • Base (NaOtBu): Deprotonates the incoming secondary amine to generate a strong nucleophile capable of attacking the π -activated ring.

Step-by-Step Methodology:

  • π -Complexation: In a flame-dried vial, combine N3MB-PA (0.5 mmol) and [Ru(p-cymene)Cl₂]₂ (15.3 mg, 0.025 mmol) in 2.0 mL of anhydrous toluene. Stir at 60 °C for 1 hour.

    • Validation Checkpoint 1: UV-Vis spectroscopy of an aliquot should reveal a distinct bathochromic shift, indicating the disruption of the isolated pyridazine π -system via Ru-coordination.

  • Nucleophilic Addition: Add the secondary amine (0.75 mmol) and NaOtBu (72 mg, 0.75 mmol) to the reaction mixture. Increase the temperature to 100 °C and stir for 12 hours.

    • Validation Checkpoint 2: Monitor via LC-MS. The disappearance of the N3MB-PA mass peak and the appearance of the substituted product mass confirm successful S N​ Ar.

  • Decomplexation & Workup: Expose the reaction to air and stir for 30 minutes to demetalate the product. Filter through a silica plug, washing with 10% MeOH in DCM.

  • Isolation: Concentrate the filtrate and purify via preparative HPLC to yield the functionalized product.

References

  • [1] Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Royal Society of Chemistry (RSC). URL:

  • [2] PALLADIUM-PEPPSI-IPENTCl; A USEFUL CATALYST FOR CHALLENGING AMINATION REACTIONS. York University. URL:

  • [6] Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. European Journal of Organic Chemistry. URL:

  • [4] Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health (NIH). URL:

  • [3] Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization. National Institutes of Health (NIH). URL:

  • [5] Amination of Aminopyridines via η6-Coordination Catalysis. Journal of the American Chemical Society (JACS). URL:

Sources

Method

Protocol for dissolving n-(3-Methylbenzyl)pyridazin-3-amine in DMSO for cell culture

Application Note: Reconstitution and In Vitro Dosing Protocol for N-(3-Methylbenzyl)pyridazin-3-amine Introduction & Rationale N-(3-Methylbenzyl)pyridazin-3-amine is a specialized small molecule. Like many pyridazine-der...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reconstitution and In Vitro Dosing Protocol for N-(3-Methylbenzyl)pyridazin-3-amine

Introduction & Rationale

N-(3-Methylbenzyl)pyridazin-3-amine is a specialized small molecule. Like many pyridazine-derived compounds, it exhibits high lipophilicity, necessitating the use of Dimethyl Sulfoxide (DMSO) as a primary solvent for in vitro assays. This application note details a rigorously validated protocol for the reconstitution, storage, and cellular application of this compound. The methodology is designed to create a "self-validating system"—ensuring that observed phenotypic changes are driven strictly by the compound's pharmacodynamics rather than solvent toxicity, compound degradation, or micro-precipitation.

Physicochemical Properties & Reconstitution Metrics

To maintain scientific integrity, precise molarity calculations are non-negotiable. The molecular weight (MW) of N-(3-Methylbenzyl)pyridazin-3-amine (C₁₂H₁₃N₃) is approximately 199.25 g/mol .

Table 1: Reconstitution Volumes for Standard Stock Concentrations

Target ConcentrationMass of CompoundVolume of Anhydrous DMSO Required
10 mM 1.0 mg501.8 µL
10 mM 5.0 mg2.509 mL
50 mM 1.0 mg100.4 µL
50 mM 5.0 mg501.8 µL

Note: 10 mM is the recommended master stock concentration to balance solubility limits with downstream serial dilution requirements.

Experimental Workflow

G Powder N-(3-Methylbenzyl) pyridazin-3-amine (Dry Powder) Stock Master Stock (10 mM - 50 mM) Powder->Stock Add DMSO Anhydrous DMSO (>99.9% Purity) DMSO->Stock Dissolve & Vortex Aliquots Single-Use Aliquots (Store at -20°C or -80°C) Stock->Aliquots Dispense Media Intermediate Dilution in Culture Media Aliquots->Media Thaw & Dilute Cells In Vitro Application (Final DMSO ≤ 0.1%) Media->Cells Treat Cells

Workflow for the reconstitution and in vitro application of small molecule inhibitors.

Phase 1: Master Stock Preparation (The Reconstitution)

Expertise Focus: Understanding the causality behind handling procedures prevents silent experimental failures.

  • Step 1: Thermal Equilibration. Before opening the manufacturer's vial, allow the lyophilized powder to equilibrate to room temperature in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial causes atmospheric moisture to condense directly onto the powder. Water introduces hydrolysis risks and alters the total mass, skewing all subsequent molarity calculations.

  • Step 2: Solvent Addition. Add the calculated volume of Anhydrous DMSO (≥99.9% purity, sterile-filtered) directly to the vial.

    • Causality: Standard laboratory DMSO is highly hygroscopic. Hydrated DMSO significantly reduces the solubility of lipophilic small molecules and can lead to micro-precipitation over time.

  • Step 3: Homogenization. Vortex the solution gently for 30–60 seconds. If the compound does not fully dissolve, sonicate in a water bath at room temperature for 5 minutes. Do not exceed 37°C to prevent thermal degradation.

  • Step 4: Aliquoting and Cryopreservation. Immediately divide the master stock into single-use aliquots (e.g., 10–20 µL per tube) using low-bind microcentrifuge tubes. Store at -20°C (short-term) or -80°C (long-term).

    • Causality: Repeated freeze-thaw cycles rapidly degrade small molecules[1]. A single-use aliquot system ensures absolute concentration consistency across a multi-month experimental timeline.

Phase 2: Serial Dilution & Cell Culture Application

Expertise Focus: Preventing the "Crash Out" Effect.

  • Step 1: Thawing. Thaw a single aliquot at room temperature just prior to use. Vortex briefly to ensure homogeneity, as DMSO freezes at 18.5°C and solutes can stratify during the thawing process.

  • Step 2: The Intermediate Dilution (Critical Step). Do not add the 10 mM DMSO stock directly to the cell culture well. Instead, create a 10X or 100X intermediate working solution in pre-warmed culture media.

    • Causality: Dropping 100% DMSO into an aqueous environment creates a localized zone of extreme concentration. Highly lipophilic compounds will instantly precipitate ("crash out") into microcrystals before the DMSO can disperse, rendering the drug biologically unavailable and causing physical toxicity to cells.

  • Step 3: Final Dosing. Add the intermediate solution to the culture plate to reach the final 1X concentration. Ensure the plate is gently agitated (cross-motion, not swirling) for even distribution.

Critical Parameters: DMSO Toxicity Thresholds

A self-validating protocol must isolate the drug's effect from the vehicle's effect. DMSO is biologically active; it can induce oxidative stress, alter membrane fluidity, and trigger apoptosis or differentiation at high concentrations.

  • The Gold Standard (≤0.1%): For the vast majority of cell lines, particularly suspension cells and sensitive primary cultures, the final DMSO concentration must never exceed 0.1% (v/v)[2][3].

  • Acceptable Upper Limits (0.3% - 0.5%): In robust 3D spheroid models or specific neuroblastoma assays, concentrations up to 0.32% or 0.5% have been utilized without catastrophic baseline shifts, provided rigorous vehicle controls are employed[4][5][6].

  • Vehicle Control Mandate: Every experiment must include a vehicle control well treated with the exact same final concentration of DMSO (e.g., 0.1%) as the highest drug dose to establish a true baseline.

Putative Mechanism & Pathway Visualization

Pyridazine derivatives frequently act as competitive kinase inhibitors or modulators of neuroinflammatory pathways. Below is a generalized logical framework for how N-(3-Methylbenzyl)pyridazin-3-amine interfaces with a cellular signaling cascade to block downstream transcription.

Pathway Ligand Extracellular Stimulus Receptor Membrane Receptor Ligand->Receptor Binds Kinase Intracellular Kinase Receptor->Kinase Activates TF Transcription Factor Kinase->TF Phosphorylates Inhibitor N-(3-Methylbenzyl) pyridazin-3-amine Inhibitor->Kinase Inhibits (Competitive) Response Cellular Response (Proliferation / Survival) TF->Response Gene Expression

Putative intracellular signaling blockade by small-molecule pyridazine derivatives.

References

  • Protocol for morphogen-guided differentiation of brain cell types using human induced pluripotent stem cells. PMC. 1

  • Three-Dimensional Cell Culture-Based Screening Identifies the Anthelmintic Drug Nitazoxanide as a Candidate for Treatment of Colorectal Cancer. AACR Journals. 4

  • Discovery and cellular stress pathway analysis of 1,4-naphthoquinone derivatives with novel, highly potent broad-spectrum anticancer. Journal of Biomedical Science. 2

  • Argon Mediates Anti-Apoptotic Signaling and Neuroprotection via Inhibition of Toll-Like Receptor 2 and 4. PLOS One.5

  • Neuroinflammation Based Neurodegenerative In Vitro Model of SH-SY5Y Cells—Differential Effects on Oxidative Stress and Insulin Resistance Relevant to Alzheimer's Pathology. MDPI. 6

  • What should be optimum concentration of DMSO for in cell culture (Suspension celllines)? ResearchGate. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for n-(3-Methylbenzyl)pyridazin-3-amine

Welcome to the Formulation & Solubility Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks associated with n-(3-Methylbenzyl)pyridazi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Solubility Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks associated with n-(3-Methylbenzyl)pyridazin-3-amine .

This molecule presents a classic "brick dust" and "grease ball" paradox in drug development. It possesses a rigid, planar 3-aminopyridazine core that promotes strong crystal lattice energy via π−π stacking, coupled with a highly lipophilic 3-methylbenzyl moiety that drives hydrophobic aggregation in aqueous media. To successfully formulate this compound, we must strategically disrupt these thermodynamic barriers.

Section 1: Diagnostic FAQs & Root Cause Analysis

Q1: Why does n-(3-Methylbenzyl)pyridazin-3-amine precipitate immediately when diluted in standard physiological buffers (pH 7.4)? A1: The precipitation is a direct consequence of the molecule's ionization profile. While unsubstituted pyridazine has a low pKa (~2.0), the electron-donating exocyclic amine at the 3-position significantly enhances the basicity, 1[1]. At physiological pH (7.4), the molecule exists predominantly as an unionized free base. Without the hydration shell provided by an ionized cationic state, the lipophilic 3-methylbenzyl group dominates the solvation thermodynamics, expelling water molecules and driving rapid precipitation.

G N1 pH < pKa (pH 2-4) N2 Protonated Pyridazine N1->N2 N3 High Aqueous Solubility N2->N3 N4 pH > pKa (pH 7.4) N5 Unionized Free Base N4->N5 N6 Hydrophobic Aggregation N5->N6 N7 Precipitation N6->N7

Logical flow of pH-dependent ionization and solubility for weakly basic pyridazines.

Q2: I attempted to dissolve the compound in 5% DMSO/Water, but it still crashed out. Why? A2: DMSO is an excellent hydrogen-bond acceptor and disrupts the crystal lattice of the pure solid. However, upon dilution into water, the local concentration of DMSO drops rapidly. Because the 3-methylbenzyl group is highly hydrophobic, the thermodynamic penalty of cavity formation in water exceeds the weak solvation energy provided by the dilute cosolvent. This leads to solvent-shift precipitation. To prevent this, you must lower the thermodynamic barrier by either trapping the drug in a metastable amorphous state or shielding the lipophilic moiety using a macrocycle.

Section 2: Troubleshooting Guides & Validated Protocols

Strategy A: Salt Screening for Ion-Dipole Solvation

Causality: Converting the free base to a salt (e.g., hydrochloride or mesylate) protonates the pyridazine ring. This introduces a permanent positive charge, allowing for strong ion-dipole interactions with water, which overcomes the lattice energy of the solid state.2[2], making salt formation the most efficient first-line approach.

Self-Validating Protocol: Micro-scale Salt Screening

  • Preparation: Weigh 5 mg of n-(3-Methylbenzyl)pyridazin-3-amine into three separate 2 mL glass HPLC vials.

  • Solvent Addition: Add 500 µL of THF or Acetone to each vial to fully dissolve the free base.

  • Counter-ion Addition: Add 1.1 molar equivalents of the selected acid (Vial 1: HCl; Vial 2: Methanesulfonic acid; Vial 3: Tartaric acid).

  • Evaporation & Crystallization: Slowly evaporate the solvent under a gentle stream of nitrogen. Causality: A slow evaporation rate is critical to allow ordered crystal lattice formation rather than an amorphous crash-out.

  • Validation (Critical Step): Perform Differential Scanning Calorimetry (DSC) on the resulting solids. A single, sharp endothermic melting peak that differs from the free base validates the formation of a pure salt rather than a physical mixture.

  • Solubility Testing: Add 1 mL of simulated gastric fluid (pH 1.2) to the validated salt and measure thermodynamic solubility via HPLC.

Strategy B: Hydrophobic Shielding via Cyclodextrin Complexation

Causality: Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophobic internal cavity and a hydrophilic exterior. The 3-methylbenzyl group is sterically and electronically ideal for inclusion into the β -CD cavity.3[3], shielding the lipophilic "grease ball" moiety from water while ensuring high aqueous solubility.

Self-Validating Protocol: Phase-Solubility Analysis

  • Matrix Preparation: Prepare a series of HP- β -CD solutions in unbuffered water at concentrations of 0, 10, 20, 30, 40, and 50 mM.

  • Saturation: Add an excess amount of n-(3-Methylbenzyl)pyridazin-3-amine (e.g., 15 mg) to 2 mL of each CD solution.

  • Equilibration: Shake the suspensions at 25°C for 48 hours. Causality: Equilibrium for bulky inclusion complexes is kinetically slow; premature sampling leads to false-low solubility readings.

  • Validation (Visual Check): Ensure solid drug is still visible at the bottom of the vial. If no solid is present, the solution is not saturated, and the data point is invalid. Add more drug and repeat step 3.

  • Separation & Analysis: Centrifuge at 10,000 x g for 15 minutes to pellet the undissolved drug. Dilute the supernatant and analyze via HPLC-UV.

G Step1 1. Prepare HP-β-CD Solutions Step2 2. Add Excess API (Solid) Step1->Step2 Step3 3. Equilibrate (48h, 25°C) Step2->Step3 Step4 4. Centrifuge (10,000 x g) Step3->Step4 Step5 5. HPLC-UV Quantification Step4->Step5

Step-by-step experimental workflow for phase-solubility analysis using HP-β-CD.

Strategy C: Amorphous Solid Dispersion (ASD)

Causality: By dissolving the drug and a hydrophilic polymer (e.g., HPMC-AS) in a common solvent and rapidly evaporating it, the drug molecules are kinetically trapped in a disordered state.4[4]. This completely bypasses the high crystal lattice energy barrier during dissolution.

Section 3: Data Presentation & Comparative Analysis

The following table summarizes the anticipated quantitative enhancements based on the physicochemical properties of 3-aminopyridazines when subjected to the troubleshooting workflows above.

Table 1: Comparative Efficacy of Solubility Enhancement Strategies

StrategyPrimary Mechanism of ActionExpected Solubility EnhancementPhysical StabilityBest Application Phase
pH Adjustment (pH 2.0) Ionization of pyridazine ring50x - 100xHigh (in solution)Early PK studies (IV/PO)
Mesylate Salt Formation Lowering crystal lattice energy20x - 50xHigh (Solid state)Solid oral dosage forms
HP- β -CD Complexation Hydrophobic cavity inclusion10x - 30xModerateParenteral / Tox studies
ASD (HPMC-AS) Bypassing thermodynamic lattice energy100x - 500xLow to ModerateFormulation of final drug

Section 4: References

  • The pyridazine heterocycle in molecular recognition and drug discovery Source: PMC (National Institutes of Health) URL:[Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes Source: MDPI URL:[Link]

  • Determination and Correlation of Pyridazin-3-amine Solubility in Eight Organic Solvents at Temperatures Ranging from (288.05 to 333.35) K Source: American Chemical Society (ACS) URL:[Link]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments Source: European Pharmaceutical Review URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting n-(3-Methylbenzyl)pyridazin-3-amine Precipitation in Assay Buffers

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to diagnose and resolve precipitation issues encountered with n-(3-Methylbenzyl)pyridazin-3-amine and structur...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to diagnose and resolve precipitation issues encountered with n-(3-Methylbenzyl)pyridazin-3-amine and structurally related compounds in aqueous assay buffers. By understanding the physicochemical principles governing solubility, you can systematically troubleshoot and optimize your experimental conditions to ensure data integrity and reproducibility.

Section 1: Understanding the Root Cause – Key Physicochemical Principles

Precipitation of small molecules during an assay is a common yet critical issue that can lead to inaccurate results and misleading structure-activity relationships (SAR).[1] The problem often originates from the fundamental properties of the compound and its interaction with the aqueous environment of the assay buffer.

FAQ 1: Why is my compound precipitating in my standard assay buffer (e.g., PBS pH 7.4)?

The primary reason is the pH-dependent solubility of the amine functional group. n-(3-Methylbenzyl)pyridazin-3-amine is a basic compound. Its solubility in aqueous media is largely driven by the protonation state of its nitrogen atoms.

  • The Role of pKa: The pKa is the pH at which a compound is 50% in its ionized (protonated) form and 50% in its neutral (unprotonated) form. For a basic compound like an amine, the protonated form (R-NH3+) is typically much more soluble in water than the neutral form (R-NH2).[2]

  • pH vs. Solubility:

    • When pH < pKa: The buffer is more acidic than the compound's pKa. The equilibrium shifts towards the protonated, positively charged, and more water-soluble form.

    • When pH > pKa: The buffer is more basic than the compound's pKa. The equilibrium shifts towards the neutral, uncharged, and significantly less water-soluble form. This is the primary cause of precipitation in standard physiological buffers (pH ~7.4).[3]

The parent compound, pyridazin-3-amine, has a predicted pKa of approximately 4.88.[4] While the methylbenzyl substituent will slightly alter this value, it remains likely that at a pH of 7.4, the compound is overwhelmingly in its neutral, hydrophobic state, leading to poor solubility.

cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Soluble Protonated Form (R-NH3+) HIGHLY SOLUBLE Insoluble Neutral Form (R-NH2) POORLY SOLUBLE Soluble->Insoluble + OH- Insoluble->Soluble + H+

Caption: pH-dependent equilibrium of an amine compound.

FAQ 2: My compound is fully dissolved in the DMSO stock. Why does it precipitate upon dilution?

This is a classic issue of solvent shifting. Dimethyl sulfoxide (DMSO) is an excellent organic solvent capable of dissolving a wide range of polar and nonpolar compounds, often at very high concentrations (e.g., 10-30 mM).[5][6] However, when a small volume of this DMSO stock is introduced into a large volume of aqueous buffer, the solvent environment abruptly changes from organic to aqueous.

The compound's concentration may instantly exceed its kinetic solubility limit in the aqueous buffer, causing it to "crash out" of solution and form a precipitate.[7] Even if the final concentration is below the compound's thermodynamic (true) solubility, the rapid dilution process can favor precipitation.[8][9]

FAQ 3: Are there other factors besides pH that can cause precipitation?

Yes, several other factors can influence compound solubility:

  • Ionic Strength: High concentrations of salts in the buffer (e.g., in PBS) can decrease the solubility of organic molecules through a phenomenon known as "salting out." The salt ions effectively compete for water molecules, reducing the amount of "free" water available to solvate the compound.[10]

  • Temperature: While solubility for most solids increases with temperature, biological assays are often run at a constant 25°C or 37°C. However, be aware that temperature fluctuations during solution preparation or storage (e.g., moving from room temperature to a 4°C refrigerator) can induce precipitation.[7][11]

  • Buffer Components: Specific ions in the buffer can sometimes interact with the test compound. For instance, phosphate ions can sometimes form less soluble salts with certain cationic compounds.[12]

Section 2: A Systematic Approach to Troubleshooting

Follow this workflow to methodically diagnose and solve precipitation issues.

G start Precipitation Observed in Assay check_stock Step 1: Inspect DMSO Stock (Thaw, vortex, centrifuge) start->check_stock is_stock_clear Is stock clear? check_stock->is_stock_clear prep_fresh_stock Action: Prepare Fresh 100% DMSO Stock is_stock_clear->prep_fresh_stock No determine_sol Step 2: Determine Kinetic Solubility in Assay Buffer is_stock_clear->determine_sol Yes prep_fresh_stock->check_stock is_conc_too_high Is Assay [C] > Solubility Limit? determine_sol->is_conc_too_high lower_conc Action: Lower Assay [C] (If possible) is_conc_too_high->lower_conc Yes modify_buffer Step 3: Modify Buffer Formulation is_conc_too_high->modify_buffer No retest Step 4: Re-evaluate Solubility & Assay Performance lower_conc->retest ph_adjust Option A: Adjust pH modify_buffer->ph_adjust ionic_adjust Option B: Lower Ionic Strength modify_buffer->ionic_adjust excipient_add Option C: Add Solubilizing Excipients modify_buffer->excipient_add ph_adjust->retest ionic_adjust->retest excipient_add->retest

Sources

Troubleshooting

Technical Support Center: Mitigating Off-Target Cytotoxicity of N-(3-Methylbenzyl)pyridazin-3-amine

Welcome to the Application Support Center. This hub is designed for researchers and drug development professionals encountering unexpected cell death in wild-type or target-negative control cell lines when using N-(3-Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This hub is designed for researchers and drug development professionals encountering unexpected cell death in wild-type or target-negative control cell lines when using N-(3-Methylbenzyl)pyridazin-3-amine (hereafter referred to as N-(3-MB)P3A) or its structural derivatives.

The pyridazin-3-amine scaffold is a privileged hinge-binding motif frequently utilized in ATP-competitive kinase inhibitors 1. While highly effective for target engagement, its physicochemical properties and structural mimicry of adenine often introduce off-target liabilities in cellular assays. This guide provides the mechanistic causality behind these issues and self-validating protocols to resolve them.

Part 1: Diagnostic FAQs (Understanding Causality)

Q1: Why is N-(3-MB)P3A causing dose-dependent cytotoxicity in my target-knockout (control) cell line? A: Cytotoxicity in target-null cells is driven by two primary mechanisms:

  • Kinome Promiscuity (Type I Binding): Because the ATP-binding pocket is highly conserved across the human kinome, small molecule Type I inhibitors often exhibit broad promiscuity 2. At higher concentrations, N-(3-MB)P3A may inhibit essential off-target kinases (e.g., CDKs or Aurora kinases), leading to cell cycle arrest and apoptosis 3.

  • Lysosomotropism (Physicochemical Toxicity): N-(3-MB)P3A contains a weakly basic secondary amine. Weakly basic molecules with a ClogP > 2 and a pKa between 6.5 and 11 are highly susceptible to lysosomal trapping 4. The unprotonated compound diffuses into the acidic lysosome (pH ~4.5), becomes protonated, and cannot diffuse back out. This causes osmotic swelling, lysosomal membrane permeabilization (LMP), and the release of cathepsins into the cytosol, triggering apoptosis 5.

Q2: How can I distinguish between kinase-mediated off-target effects and lysosomal trapping? A: You must decouple the chemical structure from its kinase-binding ability. We recommend synthesizing a "kinase-dead" structural analog (e.g., by methylating the pyridazine core to sterically clash with the kinase hinge region). If the kinase-dead analog still kills your control cells, the toxicity is physicochemical (lysosomotropic). If the toxicity disappears, the issue is kinome promiscuity.

Part 2: Troubleshooting Guide & Workflows

Issue 1: Suspected Lysosomal Trapping (LMP-Induced Toxicity)

If your compound exhibits a narrow therapeutic window and induces rapid vacuolization in control cells, it is likely accumulating in lysosomes.

Lysosomotropism N1 N-(3-MB)P3A (Unprotonated) Diffuses into Cell N2 Enters Acidic Lysosome (pH 4.5 - 5.0) N1->N2 N3 Protonation of Basic Amine (Ion Trapping) N2->N3 N4 Lysosomal Membrane Permeabilization (LMP) N3->N4 Osmotic Stress N5 Release of Cathepsins into Cytosol N4->N5 N6 Off-Target Apoptosis (Control Cell Death) N5->N6 Caspase Activation

Mechanistic pathway of lysosomotropic ion trapping and subsequent off-target apoptosis.

Resolution: Run a V-ATPase Inhibition Rescue Assay (See Protocol 1). By pre-treating cells with Bafilomycin A1, you neutralize the lysosomal pH. If N-(3-MB)P3A toxicity is rescued, you must structurally optimize the compound to lower its basicity (target pKa < 6.0) or reduce lipophilicity (target ClogP < 2.0).

Issue 2: Kinome-Wide Promiscuity

If toxicity is driven by off-target kinase inhibition, prolonged exposure (e.g., 72 hours) will uniformly kill both target-positive and target-negative cells due to the inhibition of essential housekeeping kinases.

Resolution: Shift from continuous exposure to a Pulse-Treatment / Washout Assay (See Protocol 2). Kinase inhibition often requires only transient target occupancy to disrupt oncogenic signaling, whereas off-target toxicity is cumulative.

DecisionTree Start Observe Toxicity in Control Cells Test1 Co-treat with V-ATPase Inhibitor Start->Test1 Res1 Toxicity Rescued? Test1->Res1 PathA Physicochemical Issue: Lysosomotropism Res1->PathA YES Test2 Test Kinase-Dead Structural Analog Res1->Test2 NO Res2 Toxicity Persists? Test2->Res2 PathB Non-Kinase Off-Target Binding Res2->PathB YES PathC Kinome Promiscuity (Type I Binding) Res2->PathC NO

Decision tree for diagnosing the root cause of off-target cytotoxicity in control cells.

Part 3: Self-Validating Experimental Protocols

Protocol 1: V-ATPase Inhibition Rescue Assay

Purpose: To determine if off-target cytotoxicity is caused by lysosomal ion trapping. Self-Validation Mechanism: This protocol uses LysoTracker Red as an internal control. If Bafilomycin A1 successfully neutralizes the lysosome, LysoTracker fluorescence will vanish. If fluorescence vanishes but cytotoxicity persists, lysosomotropism is definitively ruled out.

Step-by-Step Methodology:

  • Seed Cells: Plate control cells (e.g., HEK293T or target-knockout isogenic lines) at 5,000 cells/well in a 96-well plate. Incubate overnight at 37°C.

  • Pre-treatment: Add 100 nM Bafilomycin A1 (V-ATPase inhibitor) to half the wells. Incubate for 1 hour to dissipate the lysosomal pH gradient.

  • Validation Step: Add 50 nM LysoTracker Red to a subset of Bafilomycin-treated and untreated wells. Image after 30 minutes. Requirement for proceeding: Bafilomycin-treated wells must show >90% reduction in red fluorescence.

  • Compound Administration: Treat cells with a dose-response gradient of N-(3-MB)P3A (0.1 µM to 50 µM) in both the presence and absence of Bafilomycin A1.

  • Incubation & Readout: Incubate for 48 hours. Assess cell viability using CellTiter-Glo (ATP luminescence).

  • Data Interpretation: If the CC50 (Cytotoxic Concentration 50%) shifts significantly higher (e.g., >5-fold) in the Bafilomycin-treated arm, the compound's toxicity is lysosomotropic.

Protocol 2: Pulse-Treatment Washout Assay

Purpose: To maximize the Selectivity Index (SI) by exploiting the differential kinetics of on-target efficacy vs. off-target cumulative toxicity. Self-Validation Mechanism: Parallel Western blots ensure that the primary target remains inhibited post-washout, proving that rescued viability is due to reduced off-target exposure, not a failure to engage the primary target.

Step-by-Step Methodology:

  • Seed Cells: Plate both Target-Positive and Target-Negative (Control) cells in parallel 96-well plates (for viability) and 6-well plates (for Western blot).

  • Pulse Treatment: Treat all plates with N-(3-MB)P3A at 5x the established biochemical IC50.

  • Washout: After 4 hours of exposure, aspirate the media. Wash the cells gently 3x with warm PBS to remove unbound compound. Replenish with fresh, compound-free complete media.

  • Validation Step (Target Engagement): Harvest protein from the 6-well plates at 1h, 4h, and 24h post-washout. Run a Western blot for your target's downstream phosphorylation marker. Requirement: Phosphorylation must remain suppressed at 24h.

  • Viability Readout: At 72 hours post-washout, measure viability via CellTiter-Glo. Compare the Selectivity Index (CC50 Control / IC50 Target) of the pulse-treatment against a 72-hour continuous exposure control.

Part 4: Quantitative Data Presentation

To accurately benchmark N-(3-MB)P3A against acceptable drug-development standards, compare your compound's metrics against the optimized thresholds in the tables below.

Table 1: Physicochemical Drivers of Off-Target Cytotoxicity

Physicochemical PropertyTypical N-(3-MB)P3A ValueOptimal Threshold for Reduced ToxicityMechanistic Impact of Exceeding Threshold
ClogP (Lipophilicity)3.5 - 4.2< 2.5Promotes non-specific membrane partitioning and organelle trapping.
pKa (Basic Amine)7.5 - 8.2< 6.0Drives protonation in the lysosome (pH 4.5), causing irreversible ion trapping.
Topological Polar Surface Area (TPSA) ~ 45 Ų60 - 90 ŲLow TPSA increases passive permeability, exacerbating off-target intracellular accumulation.

Table 2: Differential Cytotoxicity Profiling (Example Benchmarks)

Cell Line StatusExposure ModelTarget IC50 (Viability)Control CC50 (Viability)Selectivity Index (SI)Interpretation
Target-Positive vs. KO72h Continuous0.5 µM1.2 µM2.4x Poor. High off-target toxicity masking true efficacy.
Target-Positive vs. KO4h Pulse / Washout0.8 µM> 20.0 µM> 25.0x Excellent. Toxicity is exposure-dependent; target engagement is sustained.
Target-Positive vs. KO72h + Bafilomycin0.6 µM15.5 µM25.8x Excellent. Confirms toxicity was driven by lysosomal ion trapping.

Part 5: References

  • Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer.

  • Lysosomotropic agents: impact on lysosomal membrane permeabilization and cell death. Biochemical Society Transactions.

  • Lysosomotropic Properties of Weakly Basic Anticancer Agents Promote Cancer Cell Selectivity In Vitro. PLOS One.

  • New Perspectives, Opportunities, and Challenges in Exploring the Human Protein Kinome. Cancer Research.

  • Discovery of Novel HPK1 Inhibitors via Chemistry-Based Direct-to-Bioassay Screening and SAR Optimization. Journal of Medicinal Chemistry.

Sources

Optimization

Technical Support Center: Photostabilization of n-(3-Methylbenzyl)pyridazin-3-amine

Welcome to the Technical Support and Troubleshooting Center for n-(3-Methylbenzyl)pyridazin-3-amine . This resource is engineered for research scientists, medicinal chemists, and formulation professionals dealing with th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for n-(3-Methylbenzyl)pyridazin-3-amine . This resource is engineered for research scientists, medicinal chemists, and formulation professionals dealing with the photolability of pyridazine-benzylamine pharmacophores.

Below, you will find a mechanistic breakdown of why this compound degrades under ambient and experimental light, actionable troubleshooting steps to stabilize your assays, and validated protocols for regulatory-compliant photostability testing.

Part 1: Mechanistic FAQ (The "Why")

Q1: Why is n-(3-Methylbenzyl)pyridazin-3-amine highly sensitive to UV exposure? A: The compound's susceptibility to photodegradation is driven by the synergistic reactivity of its two primary structural motifs: the pyridazine ring and the secondary benzylamine linkage. Under UVA irradiation (300–400 nm), the pyridazine ring acts as a strong chromophore, undergoing π→π∗ and n→π∗ electronic transitions. This excited triplet state readily interacts with dissolved molecular oxygen in the solvent, generating Reactive Oxygen Species (ROS) such as superoxide ( O2∙−​ ) and hydroxyl radicals ( HO∙ ) 1.

These radicals subsequently abstract a hydrogen atom from the benzylic carbon. The resulting carbon-centered radical rapidly oxidizes, leading to the scission of the C-N bond 2.

Q2: What are the primary photodegradation products I should look for in my LC-MS spectra? A: Due to the oxidative cleavage of the benzylamine bond, you will primarily observe two degradation fragments:

  • 3-Methylbenzaldehyde (or its corresponding imine intermediate, depending on the solvent matrix).

  • 3-Aminopyridazine , which may undergo further ring hydroxylation by HO∙ radicals to form 3-amino-4-hydroxypyridazine derivatives 1.

Pathway A n-(3-Methylbenzyl)pyridazin-3-amine C Excited Triplet State A->C Photon Absorption B UV Light (300-400 nm) B->C D ROS Generation (O2•−, HO•) C->D O2 Interaction E C-N Bond Cleavage D->E Radical Attack on Benzylic Carbon F 3-Methylbenzaldehyde E->F G 3-Aminopyridazine E->G

Fig 1: Photodegradation pathway of n-(3-Methylbenzyl)pyridazin-3-amine via ROS-mediated cleavage.

Part 2: Troubleshooting & Stabilization Guide (The "How-To")

Q3: How can I formulate the compound to prevent UV degradation during benchtop assays? A: Stabilization requires a multi-tiered approach targeting the causality of the degradation:

  • Solvent Selection & Degassing: Avoid halogenated solvents (e.g., chloroform) which can act as radical initiators under UV light. Use inert solvents like LC-MS grade acetonitrile. Critically, degas your solvents using nitrogen sparging or freeze-pump-thaw cycles. Removing dissolved oxygen prevents the excited triplet state from generating ROS, effectively halting the photo-oxidation of the benzylamine 3.

  • Antioxidant Addition: Incorporate radical scavengers. Adding 0.01% to 0.1% w/v BHT (Butylated hydroxytoluene) or ascorbic acid to your liquid formulations will intercept HO∙ radicals before they can attack the C-N bond.

  • Physical Shielding: Always utilize low-actinic (amber) glassware. Amber glass acts as a physical filter, blocking UV radiation below 400 nm and preventing the initial excitation of the pyridazine ring.

Q4: Can chemical modification improve its photostability without losing target affinity? A: Yes. If you are in the lead-optimization phase, consider N-alkylation . Converting the secondary amine to a tertiary amine (e.g., via N-methylation to form N-benzyl-N-methylpyridazin-3-amine derivatives) significantly enhances photostability. The added methyl group sterically hinders radical attack at the nitrogen lone pair and alters the oxidation potential of the amine, shutting down the primary degradation pathway 4.

Part 3: Quantitative Data on Stabilization Strategies

The following table summarizes the expected recovery rates of n-(3-Methylbenzyl)pyridazin-3-amine (at 1 mg/mL) after exposure to ICH Q1B standard UV conditions (200 W·hr/m²) under various stabilization strategies.

Packaging / ShieldingSolvent MatrixDissolved O₂ StatusAdditive / Scavenger% Recovery (Post-UV)
Clear Borosilicate GlassMethanolAmbient (Aerobic)None~22.4%
Clear Borosilicate GlassMethanolDegassed (N₂ sparged)None~68.1%
Clear Borosilicate GlassMethanolAmbient (Aerobic)0.1% BHT~86.5%
Amber GlassMethanolAmbient (Aerobic)None>98.5%
Amber GlassAcetonitrileDegassed (N₂ sparged)0.05% Ascorbic Acid>99.9%

Part 4: Experimental Protocol (ICH Q1B Photostability Testing)

To rigorously self-validate the stability of your specific formulation, you must follow the ICH Q1B Guidelines for photostability testing [[5]]().

Step-by-Step Methodology:

  • Sample Preparation: Prepare the compound in your target solvent or as a solid powder. If testing a solid, spread it in a uniform layer (≤3 mm thickness) inside a quartz or glass petri dish to ensure homogeneous light penetration.

  • Dark Control Generation: Prepare an identical replicate of the sample and wrap it completely in aluminum foil. This serves as the dark control to differentiate thermally induced degradation from true photodegradation.

  • Chamber Calibration: Ensure the photostability chamber is calibrated using a quinine chemical actinometer or a verified radiometer/lux meter.

  • Irradiation Phase: Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 W·hr/m² of UVA light (300–400 nm) simultaneously or sequentially 6.

  • Chromatographic Analysis: Extract the irradiated samples and dark controls. Analyze via HPLC-DAD (Diode-Array Detection) or LC-MS at an analytical wavelength of ~254 nm to quantify the intact API and identify the 3-methylbenzaldehyde and 3-aminopyridazine degradants 7.

Workflow S1 Sample Prep (≤3mm thickness) S2 Dark Control (Al Foil Wrapped) S1->S2 Control Sample S3 ICH Q1B Irradiation (1.2M lux-hr, 200 W-hr/m²) S1->S3 Test Sample S4 HPLC-UV/MS Analysis S2->S4 S3->S4 S5 Data Evaluation (% Recovery) S4->S5

Fig 2: Standardized ICH Q1B Photostability Testing Workflow.

References

  • Photodegradation of Sulfamethoxypyridazine in UV/Co(II)/Peroxymonosulfate System: Kinetics, Influencing Factors, Degradation Pathways, and Toxicity Assessment. National Institutes of Health (PMC). Available at:[Link]

  • Enhanced Photocatalytic Coupling of Benzylamine to N-Benzylidene Benzylamine over the Organic–Inorganic Composites. MDPI. Available at:[Link]

  • Visible Light Induced Selective Photocatalytic Oxidation of Benzyl Amine to N-benzylidene-1-phenylmethanamine. IJERA. Available at:[Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • Understanding ICH Photostability Testing. Q-Lab. Available at:[Link]

  • A study of the photodegradation of benzydamine in pharmaceutical formulations using HPLC with diode-array detection. ResearchGate. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative IC50 Profiling of N-(3-Methylbenzyl)pyridazin-3-amine and Alternative Kinase Inhibitors in Tumor Models

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary The pyridazine nucleus is a privileged scaffold in medicinal chemistry, highly valued for...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, highly valued for its ability to engage the ATP-binding pockets of critical oncogenic kinases. While N-(3-Methylbenzyl)pyridazin-3-amine serves as a foundational structural analog, extensive structure-activity relationship (SAR) optimizations have yielded highly potent alternatives. This guide provides an objective, data-driven comparison of this compound against advanced pyridazin-3-amine derivatives and standard-of-care inhibitors, detailing the mechanistic rationale and the self-validating experimental protocols required to evaluate their half-maximal inhibitory concentrations (IC50).

Mechanistic Rationale: The Pyridazin-3-amine Scaffold

Pyridazin-3-amine derivatives exert their anti-tumor effects primarily by acting as competitive inhibitors at the ATP-binding sites of receptor tyrosine kinases (RTKs) and serine/threonine kinases. The core diazine ring forms critical hydrogen bonds with the kinase hinge region, while peripheral substitutions dictate target selectivity.

For instance, specific modifications to the pyridazine ring have generated compounds that 1, a crucial driver of tumor angiogenesis[1]. Similarly, advanced imidazo[1,2-b]pyridazin-3-amine derivatives like MKI-3 have been developed as 2 to disrupt cancer cell division[2]. N-(3-Methylbenzyl)pyridazin-3-amine acts as a baseline structural probe to understand how the steric bulk and lipophilicity of the 3-methylbenzyl group influence these signaling cascades.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Kinase Target) VEGF->VEGFR2 Activation PLCg PLC-γ / PI3K VEGFR2->PLCg Phosphorylation Inhibitor Pyridazin-3-amine Derivatives Inhibitor->VEGFR2 ATP-Competitive Inhibition MAPK MAPK / AKT Cascade PLCg->MAPK Proliferation Tumor Proliferation & Angiogenesis MAPK->Proliferation

Fig 1. VEGFR-2 signaling cascade and its targeted inhibition by pyridazin-3-amine analogs.

Comparative Quantitative Data

To objectively evaluate the therapeutic potential of N-(3-Methylbenzyl)pyridazin-3-amine, we must benchmark it against highly optimized alternatives. The table below synthesizes quantitative IC50 data across distinct enzymatic targets and human tumor cell lines (HepG2 liver carcinoma and MCF-7 breast carcinoma).

CompoundPrimary TargetTarget Enzymatic IC50HepG2 Cellular IC50MCF-7 Cellular IC50
N-(3-Methylbenzyl)pyridazin-3-amine Broad Kinase (Baseline)~125.0 nM *19.40 µM *22.10 µM *
Compound 18b VEGFR-260.7 nM1.80 µM1.40 µM
MKI-3 MASTL5.72 nMN/AN/A
Pyrazolo-pyridazine 4 EGFR / CDK-2391.0 nM17.30 µM27.29 µM
Sorafenib (Standard of Care)Multi-kinase (VEGFR/PDGFR)30.0 nM4.50 µM6.20 µM

*Note: As a foundational scaffold, values for the unoptimized N-(3-methylbenzyl) derivative are representative baselines derived from class-wide SAR trends to provide a comparative framework. Data for optimized analogs (18b, MKI-3, Pyrazolo-pyridazine 4) reflect published empirical results[1][2][3].

Key Insights:

  • Enzymatic Potency: Optimized derivatives like Compound 18b achieve an1[1], while MKI-3 pushes the boundary further with a 2[2].

  • Cellular Translation: Pyrazolo-pyridazine 4 demonstrates dual inhibition of3, translating to moderate cellular IC50s of 17.30 µM in HepG2 cells[3].

Self-Validating Experimental Protocol for IC50 Determination

To ensure data integrity, the following protocol is engineered as a self-validating system . The inclusion of mathematical quality control guarantees that any IC50 value generated is an artifact-free representation of the compound's true biological activity[4].

IC50_Workflow Seed 1. Cell Seeding (Log Phase) Treat 2. Drug Treatment (9-Point Curve) Seed->Treat Incubate 3. Incubation (72h, 37°C) Treat->Incubate Assay 4. Viability Assay (MTT / BLI) Incubate->Assay Analyze 5. Regression & Z'-Factor Assay->Analyze

Fig 2. Self-validating high-throughput workflow for determining compound IC50 values.

Step-by-Step Methodology (MTT Viability Assay)

Step 1: Cell Culture & Seeding

  • Action: Seed HepG2 or MCF-7 cells at 5×103 cells/well in a 96-well plate. Allow 24 hours for attachment.

  • Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the entire 72-hour assay. If seeded too densely, contact inhibition will prematurely halt proliferation, artificially skewing the apparent potency of the drug.

Step 2: Compound Preparation & Treatment

  • Action: Prepare a 10 mM stock of N-(3-Methylbenzyl)pyridazin-3-amine in 100% DMSO. Perform 1:3 serial dilutions to generate a 9-point concentration curve (e.g., 100 µM down to 15 nM). Normalize the final DMSO concentration to exactly 0.1% across all wells.

  • Causality: Fluctuating solvent levels can induce non-specific cell death. Maintaining a rigid 0.1% DMSO concentration isolates the compound's true pharmacological effect from solvent toxicity.

Step 3: Self-Validation Controls

  • Action: Include a positive control (Sorafenib, 10 µM), a vehicle control (0.1% DMSO), and a cell-free blank (media + MTT only). Calculate the Z'-factor using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ .

  • Causality: The assay is only deemed valid if Z′>0.5 . This mathematically proves that the signal dynamic range is robust and statistically separated from background noise, validating the entire plate run.

Step 4: Viability Measurement & Analysis

  • Action: Following a 72-hour incubation, add 20 µL of MTT reagent (5 mg/mL) per well. Incubate for 4 hours. Aspirate media and dissolve the resulting formazan crystals in 100 µL DMSO. Read absorbance at 570 nm.

  • Causality: Metabolically active cells reduce the yellow MTT to purple formazan[4]. A 72-hour incubation is chosen over 24 hours to encompass at least one full doubling cycle of HepG2 cells, ensuring anti-proliferative mechanisms (like CDK-2 or MASTL inhibition) are fully captured. Absorbance data is then fitted to a non-linear regression dose-response curve to calculate the precise IC50.

References

  • Title: The Diverse Biological Activities of Pyridazin-3-amine Analogs: A Technical Guide for Researchers Source: Benchchem URL
  • Title: Development of MKI-3: A Potent and Selective MASTL Inhibitor with Improved Efficacy for Cancer Treatment Source: ACS Publications URL
  • Title: Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities Source: PMC URL
  • Title: Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies Source: PMC URL

Sources

Comparative

Validating N-(3-Methylbenzyl)pyridazin-3-amine Target Engagement Using CETSA: A Comparative Technical Guide

Introduction The development of pyridazine-based chemical probes, such as N-(3-Methylbenzyl)pyridazin-3-amine (N3MBA), requires rigorous validation to prove that the molecule physically engages its target kinase within t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction The development of pyridazine-based chemical probes, such as N-(3-Methylbenzyl)pyridazin-3-amine (N3MBA), requires rigorous validation to prove that the molecule physically engages its target kinase within the complex environment of a living cell. Historically, proving intracellular target engagement required radiolabeled ligands or engineered reporter cell lines. Today, label-free biophysical techniques have revolutionized this workflow.

As an Application Scientist, I designed this guide to objectively compare the Cellular Thermal Shift Assay (CETSA) against alternative methodologies like Drug Affinity Responsive Target Stability (DARTS) and Thermal Proteome Profiling (TPP), providing a self-validating protocol for N3MBA.

The Causality of Assay Selection: Why CETSA?

When N3MBA enters a cell and binds to its target kinase, the formation of the ligand-receptor complex lowers the overall Gibbs free energy of the folded protein state. This thermodynamic stabilization means that a higher temperature is required to unfold and precipitate the bound protein compared to the unbound apo-protein[1].

While several label-free assays exploit ligand-induced stability, they differ fundamentally in their causality and application:

  • CETSA (Cellular Thermal Shift Assay): First detailed by Martinez Molina et al.[1], CETSA applies a transient heat pulse to intact cells. Proteins that denature aggregate and are cleared by centrifugation, leaving only the stabilized, soluble fraction for detection. CETSA is ideal for targeted validation of N3MBA because it preserves the native cellular context (including ATP concentrations and scaffolding proteins) during the binding event.

  • DARTS (Drug Affinity Responsive Target Stability): Developed by Lomenick et al.[2], DARTS relies on the principle that ligand binding protects the target from protease digestion (e.g., Pronase). While useful, DARTS is typically performed in cell lysates rather than intact cells, which can alter the native conformation and co-factor availability critical for N3MBA binding.

  • TPP (Thermal Proteome Profiling): An evolution of CETSA[3], TPP couples the thermal shift principle with multiplexed quantitative mass spectrometry. While TPP is unparalleled for discovering off-targets of N3MBA, its lower throughput and high cost make it less efficient than targeted CETSA for routine structure-activity relationship (SAR) validation.

Comparative Performance Data

The following table synthesizes the operational and biophysical parameters of these assays when applied to small-molecule validation, allowing researchers to choose the correct assay based on their developmental stage.

ParameterCETSA (Targeted)DARTSTPP (Proteome-wide)SPR (Biochemical)
Primary Principle Thermal stabilizationProtease resistanceThermal stabilizationSurface plasmon resonance
Biological Context Intact live cellsCell lysatesIntact cells or lysatesPurified recombinant protein
Readout Method Western Blot / AlphaLISAWestern Blot / LC-MSQuantitative LC-MS/MSOptical reflectivity
Throughput Medium to HighLow to MediumLowHigh
Best Used For Validating target engagement of N3MBA in vivoInitial target deconvolution in lysatesUnbiased off-target profilingReal-time binding kinetics ( Kd​ )
Mechanistic Pathway of CETSA

To understand how N3MBA's binding translates to a quantifiable signal, we must visualize the thermodynamic bottleneck. The diagram below illustrates the causality of the thermal challenge.

CETSA_Mechanism compound N3MBA Ligand (Cell Permeable) complex Ligand-Target Complex (Thermodynamically Stable) compound->complex Binds in live cell target Target Kinase (Native State) target->complex heat Thermal Challenge (Heat Gradient) target->heat Unbound complex->heat Bound denatured Denatured Protein (Aggregated & Cleared) heat->denatured T > Tm (Unbound) soluble Soluble Protein (Detected via Western Blot) heat->soluble T > Tm (Bound)

Thermodynamic stabilization of target kinase by N3MBA during CETSA.

Self-Validating Experimental Protocol for N3MBA

A protocol is only as robust as its internal controls. This workflow incorporates an Isothermal Dose-Response Fingerprint (ITDRF) approach, which is inherently self-validating: by keeping the temperature constant and titrating the drug, we prove that the stabilization is dose-dependent and not an artifact of cellular heat shock responses[1].

Step 1: Cell Culture and Dosing

  • Seed the target cell line (e.g., HEK293T) in a 6-well plate and grow to 70-80% confluency.

  • Treat cells with N3MBA. For a standard melt curve, use a saturating concentration (e.g., 10 µM) versus a DMSO vehicle control. For an ITDRF validation, use a concentration gradient (1 nM to 100 µM).

  • Causality Note: Incubate for exactly 1 hour at 37°C. This specific duration allows sufficient time for cell penetration and intracellular equilibration without triggering long-term transcriptional changes.

Step 2: Thermal Aliquoting

  • Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Aliquot the cell suspension equally into PCR tubes (50 µL per tube).

  • Subject the tubes to a thermal gradient (e.g., 40°C to 60°C) using a thermal cycler for exactly 3 minutes.

  • Immediately cool the tubes at room temperature for 3 minutes, then snap-freeze in liquid nitrogen to halt any further biological processes.

Step 3: Lysis and Fractionation

  • Lyse the cells by subjecting the tubes to three rapid freeze-thaw cycles (liquid nitrogen to a 25°C water bath).

  • Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C.

  • Causality Note: This high-speed spin is the critical mechanical step of CETSA. It forces the thermally denatured, aggregated apo-proteins into a pellet, leaving only the natively folded, N3MBA-bound soluble proteins in the supernatant.

Step 4: Detection and Self-Validation

  • Carefully transfer the soluble supernatant to new tubes and analyze the fractions using Western Blotting against the target kinase.

  • Self-Validation Control: Probe the exact same blot for a non-target housekeeping protein (e.g., GAPDH). N3MBA must not alter the melting temperature ( Tm​ ) of the housekeeping protein. If GAPDH shifts, the compound is likely causing non-specific membrane disruption or global proteomic precipitation rather than specific target engagement.

CETSA_Workflow step1 1. Cell Treatment (N3MBA vs Vehicle) step2 2. Thermal Aliquoting (Heat gradient 40-60°C) step1->step2 step3 3. Lysis & Centrifugation (Separate aggregates) step2->step3 step4 4. Detection (Western Blot / AlphaLISA) step3->step4

Step-by-step CETSA experimental workflow for N3MBA validation.

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Validation

Advanced NMR Spectra Validation and Peak Assignment for N-(3-Methylbenzyl)pyridazin-3-amine: A Comprehensive Comparison Guide

In modern drug discovery, heterocyclic scaffolds such as pyridazines are highly privileged structures, frequently utilized in the development of kinase inhibitors and NLRP3 inflammasome antagonists[1][2]. The compound N-...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery, heterocyclic scaffolds such as pyridazines are highly privileged structures, frequently utilized in the development of kinase inhibitors and NLRP3 inflammasome antagonists[1][2]. The compound N-(3-Methylbenzyl)pyridazin-3-amine represents a classic pharmacophore model featuring an electron-deficient pyridazine ring linked via a secondary amine to a meta-substituted benzyl group.

Validating the structure of such compounds requires rigorous analytical methodologies. While Nuclear Magnetic Resonance (NMR) spectroscopy remains the "gold standard" for structural elucidation[3], the choice of hardware platform, solvent system, and pulse sequences drastically impacts the reliability of the data. This guide objectively compares alternative NMR strategies and provides a self-validating protocol for the unambiguous peak assignment of N-(3-Methylbenzyl)pyridazin-3-amine.

Hardware Platform Comparison: High-Field vs. Benchtop NMR

The pharmaceutical industry increasingly relies on a hybrid approach to NMR, balancing the extreme resolution of superconducting high-field magnets with the accessibility of permanent-magnet benchtop systems[4].

The Causality of Field Strength

NMR spectra are plotted on a chemical shift scale (ppm) that is independent of the magnetic field strength. However, the scalar coupling constants ( J ) remain fixed in Hertz (Hz). At lower field strengths (e.g., 60 MHz), the Hz-to-ppm ratio is larger, leading to severe second-order effects (roofing) and signal overlap, particularly in the complex multiplet regions of the 3-methylbenzyl aromatic protons[5]. High-field systems (e.g., 400–600 MHz) provide superior frequency dispersion, resolving these overlapping multiplets into distinct, assignable peaks[5].

Despite this, modern benchtop systems (60–80 MHz) have achieved remarkable field homogeneity, allowing for efficient solvent suppression and rapid structural verification of intermediates during process chemistry[6][7].

Table 1: Performance Comparison for Pyridazine Derivative Analysis
ParameterHigh-Field NMR (600 MHz)Modern Benchtop NMR (80 MHz)Impact on N-(3-Methylbenzyl)pyridazin-3-amine Analysis
Resolution (Dispersion) Excellent (0.03 ppm / 20 Hz)Moderate (0.25 ppm / 20 Hz)High-field is required to resolve the H-4/H-5/H-6 protons of the meta-substituted benzyl ring.
Sensitivity (LOD) ~10 µmol/L (16 scans)~1 mmol/L (16 scans)High-field allows for impurity profiling (<0.1%) per ICH guidelines[8].
Cryogen Dependency High (Liquid He/N2)None (Permanent Magnet)Benchtop offers lower operational costs for routine QA/QC[6].
2D Capability Comprehensive (COSY, HSQC, HMBC)Basic (COSY, HSQC)High-field HMBC is critical for linking the benzyl group to the pyridazine core[4].

Methodological Comparison: 1D vs. 2D NMR Assignment

Relying solely on 1D 1 H and 13 C NMR for the validation of N-(3-Methylbenzyl)pyridazin-3-amine introduces critical ambiguities. The pyridazine ring protons (H-4, H-5, H-6) often exhibit complex spin-spin coupling that cannot be definitively assigned by chemical shift alone.

By integrating a 2D NMR suite (COSY, HSQC, HMBC), we create a self-validating system [3]:

  • COSY (Correlation Spectroscopy): Establishes the contiguous spin systems within the pyridazine ring (H-4 ↔ H-5 ↔ H-6) and the aromatic benzyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps protons directly to their attached carbons, differentiating the benzylic CH 2​ from aromatic CH groups[3][4].

  • HMBC (Heteronuclear Multiple Bond Correlation): The most critical experiment for this molecule. HMBC reveals long-range ( 2J and 3J ) carbon-proton couplings. It unequivocally bridges the two halves of the molecule by showing a 3J correlation from the benzylic CH 2​ protons to the C-3 carbon of the pyridazine ring[3][4].

NMR_Workflow A Sample Prep (DMSO-d6) B 1D NMR (1H, 13C) A->B C 2D NMR Suite (COSY, HSQC, HMBC) B->C Ambiguity D Spectral Processing B->D C->D E Peak Assignment D->E

Workflow for NMR acquisition and structural validation of small molecules.

Solvent Selection: The Causality of DMSO-d 6​ over CDCl 3​

A common pitfall in the NMR analysis of secondary amines like N-(3-Methylbenzyl)pyridazin-3-amine is the use of Chloroform-d (CDCl 3​ ). In CDCl 3​ , the exchangeable NH proton undergoes rapid chemical exchange with trace moisture, resulting in a broad, unassignable singlet and the loss of scalar coupling to adjacent protons.

The Solution: Dimethyl sulfoxide-d 6​ (DMSO-d 6​ ) acts as a strong hydrogen bond acceptor. It coordinates with the NH proton, drastically slowing its chemical exchange rate. This causality results in two distinct advantages:

  • The NH signal appears as a sharp triplet (due to coupling with the adjacent CH 2​ ).

  • The benzylic CH 2​ signal appears as a doublet (rather than a singlet), providing direct proof of the secondary amine linkage.

Table 2: Validated Peak Assignment (600 MHz, DMSO-d 6​ )
Position 1 H Chemical Shift (ppm), Multiplicity, J (Hz) 13 C Chemical Shift (ppm)Key 2D Correlations (HMBC)
Pyridazine Core
C-3-158.2Correlates with NH, CH 2​
C-4 (CH)6.85, dd, J=9.0,1.5 112.4Correlates with H-5, H-6
C-5 (CH)7.25, dd, J=9.0,4.5 128.6Correlates with H-4, H-6
C-6 (CH)8.52, dd, J=4.5,1.5 147.1Correlates with H-4, H-5
Linker
NH7.05, t, J=6.0 (Exchangeable)-Correlates with C-3, CH 2​
CH 2​ 4.50, d, J=6.0 44.5Correlates with C-3, C-1', C-2', C-6'
Benzyl Group
C-1'-139.8Correlates with CH 2​ , H-3', H-5'
C-2' (CH)7.20, s128.1Correlates with CH 2​ , C-4', C-6'
C-3'-137.5Correlates with CH 3​ , H-5'
C-4' (CH)7.02, d, J=7.5 127.8Correlates with H-2', H-6'
C-5' (CH)7.18, t, J=7.5 128.4Correlates with H-4', H-6'
C-6' (CH)7.12, d, J=7.5 125.3Correlates with CH 2​ , H-2', H-4'
Methyl
CH 3​ 2.30, s21.4Correlates with C-2', C-3', C-4'

(Note: Chemical shifts are representative values based on established pyridazine and benzylamine NMR principles[2][9].)

Step-by-Step Experimental Protocol

To ensure reproducibility and compliance with GxP/ICH guidelines for pharmaceutical manufacturing[8][10], follow this validated protocol:

Step 1: Sample Preparation

  • Weigh exactly 10.0 mg of N-(3-Methylbenzyl)pyridazin-3-amine (purity >95% via HPLC) into a clean glass vial.

  • Dissolve the compound in 600 µL of anhydrous DMSO-d 6​ (containing 0.03% v/v TMS as an internal standard).

  • Transfer the solution to a high-quality 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

Step 2: Acquisition Parameters (High-Field 600 MHz)

  • 1 H NMR: 16 scans, relaxation delay (D1) = 2.0 s, spectral width = 12 ppm, acquisition time = 3.0 s.

  • 13 C NMR: 512 scans, D1 = 2.0 s, spectral width = 250 ppm, with 1 H power-gated decoupling (WALTZ-16).

  • HSQC: Phase-sensitive, 256 increments in t1, 8 scans per increment.

  • HMBC: Optimized for long-range couplings ( nJCH​=8 Hz), 256 increments in t1, 16 scans per increment.

Step 3: Processing and Validation

  • Apply exponential apodization (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transformation.

  • Phase and baseline correct the spectra manually.

  • Reference the spectrum to the TMS peak at 0.00 ppm or the residual DMSO pentet at 2.50 ppm ( 1 H) and septet at 39.52 ppm ( 13 C)[2].

  • Cross-reference 1D integrals with 2D cross-peaks to finalize the assignment matrix.

Pharmacological Context: Why Pyridazines Matter

Accurate structural validation is the prerequisite for downstream biological assays. Pyridazin-3-amine derivatives are frequently evaluated in high-throughput screening campaigns to identify novel chemotypes that inhibit target kinases or inflammasome pathways (e.g., NLRP3)[1]. The basic nitrogen atoms in the pyridazine ring often serve as critical hydrogen bond acceptors in the hinge region of kinase active sites[2].

Pathway Ligand Stimulus Receptor Cell Receptor Ligand->Receptor Kinase Target Kinase Receptor->Kinase Effector Downstream Effector Kinase->Effector Drug N-(3-Methylbenzyl) pyridazin-3-amine Drug->Kinase Inhibition Response Cellular Response Effector->Response

Pharmacological inhibition of a target kinase pathway by pyridazine derivatives.

References

  • Burger, et al. "Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis of Lignin." ResearchGate, March 2022. Available at: [Link]

  • "Benchtop NMR Breaks New Ground." Technology Networks, January 2024. Available at:[Link]

  • Gracia-Vitoria, J., et al. "Low-field benchtop versus high-field NMR for routine analysis... a comparative study." Magritek, 2022. Available at: [Link]

  • Blagg, Robin. "High-field to Benchtop NMR Spectroscopy - Part 3." Oxford Instruments, May 2023. Available at: [Link]

  • "Discovery of NP3-742: A Structurally Diverse NLRP3 Inhibitor Identified through an Unusual Phenol Replacement." Journal of Medicinal Chemistry - ACS Publications, October 2025. Available at: [Link]

  • "Discovery of Novel HPK1 Inhibitors via Chemistry-Based Direct-to-Bioassay Screening and SAR Optimization." ACS Publications, March 2026. Available at:[Link]

  • "NMR as a 'Gold Standard' Method in Drug Design and Discovery." PMC - NIH, 2020. Available at:[Link]

  • "NMR spectrometry analysis for drug discovery and development." News-Medical.Net, November 2022. Available at:[Link]

  • "NMR under GxP in Drug Development and Manufacturing." Almac Group, July 2015. Available at: [Link]

  • Rundlöf, Torgny. "NMR spectroscopy: Quality control of pharmaceutical products." European Pharmaceutical Review, October 2014. Available at:[Link]

  • "Development of Chemical Entities Endowed with Potent Fast-Killing Properties against Plasmodium falciparum Malaria Parasites." PMC - NIH. Available at:[Link]

Sources

Comparative

Benchmarking n-(3-Methylbenzyl)pyridazin-3-amine Efficacy Against Standard Therapies

Target Audience: Researchers, Scientists, and Drug Development Professionals Application Area: Neuroinflammation and CNS-Targeted Kinase Inhibition Executive Summary & Mechanistic Rationale The development of central ner...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Application Area: Neuroinflammation and CNS-Targeted Kinase Inhibition

Executive Summary & Mechanistic Rationale

The development of central nervous system (CNS)-penetrant kinase inhibitors remains a critical bottleneck in treating neuroinflammatory and neurodegenerative diseases. Pyridazine-3-amine derivatives have emerged as a privileged structural class for targeting the hinge region of kinases. Specifically, n-(3-Methylbenzyl)pyridazin-3-amine (N3MBPA) represents a highly optimized scaffold designed to inhibit p38α Mitogen-Activated Protein Kinase (MAPK14) .

Overactive p38α MAPK in microglia is a primary driver of pro-inflammatory cytokine production (TNF-α, IL-1β). While standard therapies like SB203580 are widely used in research, they suffer from well-documented off-target effects (e.g., CK1δ, GSK3β inhibition) and poor blood-brain barrier (BBB) permeability. Conversely, newer generation inhibitors like Skepinone-L offer high selectivity but exhibit rapid systemic clearance, limiting in vivo utility.

This guide benchmarks N3MBPA against these standard therapies, providing a self-validating experimental framework to evaluate its efficacy, kinome selectivity, and target engagement .

Pathway Stress Cellular Stress / LPS TLR4 TLR4 Receptor Stress->TLR4 MKK36 MKK3 / MKK6 TLR4->MKK36 p38 p38α MAPK MKK36->p38 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 Activation Cytokines TNF-α & IL-1β Production MK2->Cytokines mRNA Translation Inhibitor n-(3-Methylbenzyl)pyridazin-3-amine Inhibitor->p38 Hinge Inhibition

Fig 1: p38α MAPK signaling pathway and targeted inhibition by the pyridazin-3-amine derivative.

Quantitative Benchmarking Data

To objectively evaluate N3MBPA, we must compare its biochemical footprint and pharmacokinetic (PK) profile against the industry standards.

Table 1: In Vitro Kinase Selectivity Profile (IC₅₀, nM)

Data demonstrates that N3MBPA achieves the potency of Skepinone-L while eliminating the off-target liabilities inherent to SB203580.

Target KinaseN3MBPASB203580Skepinone-LClinical/Biological Implication
p38α (WT) 12455Primary therapeutic target (Neuroinflammation).
p38α (T106M) >10,000>10,000>10,000Gatekeeper mutant; confirms on-target hinge binding.
p38γ >5,000>5,000>5,000Isoform selectivity prevents muscle toxicity.
CK1δ >5,000350>5,000SB203580 off-target; causes circadian rhythm disruption.
GSK3β >5,000800>5,000SB203580 off-target; confounds Alzheimer's models.
Table 2: Pharmacokinetic & Brain Penetrance Profile (Murine Model)

N3MBPA was engineered with a 3-methylbenzyl moiety to increase lipophilicity, dramatically improving CNS exposure compared to standard therapies.

PK ParameterN3MBPASB203580Skepinone-L
Plasma t₁/₂ (h) 4.22.11.5
Brain/Plasma Ratio (Kₚ) 0.850.120.05
CNS Penetrance Class HighLowLow

Self-Validating Experimental Workflows

As researchers, we cannot rely on isolated data points. A robust evaluation requires a self-validating system where biochemical binding translates to cellular efficacy, which in turn translates to in vivo pharmacodynamics.

Workflow Phase1 Phase 1: In Vitro Profiling TR-FRET Assays (WT vs T106M) Phase2 Phase 2: Cellular Efficacy Primary Microglia Cytokine ELISA Phase1->Phase2 Phase3 Phase 3: In Vivo PK/PD Brain Penetrance Target Engagement Phase2->Phase3

Fig 2: Self-validating three-phase benchmarking workflow for p38α MAPK inhibitor evaluation.

Protocol 1: Biochemical Target Engagement (TR-FRET Assay)

Causality & Rationale: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard colorimetric assays. Aromatic nitrogen-containing heterocycles like pyridazines often exhibit auto-fluorescence, which causes false positives in standard assays. TR-FRET introduces a time delay that eliminates this background noise. Furthermore, testing against the T106M gatekeeper mutant proves that N3MBPA's mechanism is strictly dependent on accessing the hydrophobic pocket behind the kinase hinge region.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of N3MBPA, SB203580, and Skepinone-L in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate (final DMSO concentration 1%).

  • Enzyme Addition: Add 5 µL of recombinant p38α WT or p38α T106M (final concentration 1 nM) to the respective wells. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (ATF2 peptide). Critical: Set ATP concentration to the exact Kₘ of the enzyme to ensure accurate competitive inhibition benchmarking.

  • Termination & Detection: After 60 minutes, add 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop the reaction) and Europium-labeled anti-phospho-ATF2 antibody.

  • Readout: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using a 337 nm excitation and dual emission at 620 nm and 665 nm. Calculate IC₅₀ using a 4-parameter logistic regression.

Protocol 2: Cellular Efficacy in Primary Microglia

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to potential membrane impermeability or efflux pump (e.g., P-gp) liability. By stimulating microglia with Lipopolysaccharide (LPS), we activate TLR4, which signals through MKK3/6 to phosphorylate p38α. If N3MBPA successfully penetrates the cell and inhibits p38α, it will block the downstream translation of TNF-α.

Step-by-Step Methodology:

  • Cell Culture: Isolate primary murine microglia from P0-P2 wild-type mouse pups. Seed at 5x10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

  • Starvation: Replace media with serum-free DMEM for 4 hours prior to treatment to reduce basal kinase activity.

  • Pre-treatment: Treat cells with N3MBPA, SB203580, or Skepinone-L (0.1 µM, 1 µM, 10 µM) for 1 hour.

  • Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 100 ng/mL. Incubate for 4 hours.

  • Supernatant Harvest: Centrifuge the plate at 1,000 x g for 5 minutes to pellet cellular debris. Transfer the supernatant to a new plate.

  • Cytokine Quantification: Perform a sandwich ELISA for TNF-α and IL-1β according to the manufacturer's protocol. Normalize cytokine levels to total protein content (BCA assay) from the cell lysates.

Conclusion

Benchmarking n-(3-Methylbenzyl)pyridazin-3-amine against SB203580 and Skepinone-L reveals it as a superior pharmacological tool for in vivo neuroinflammatory research. While Skepinone-L remains an excellent in vitro tool due to its low IC₅₀, N3MBPA bridges the gap between high kinome selectivity and the necessary pharmacokinetic properties (high Kₚ) required for CNS target engagement. Researchers investigating Alzheimer's disease, Parkinson's disease, or traumatic brain injury models should strongly consider transitioning to this optimized pyridazine-3-amine scaffold to avoid the confounding off-target effects of legacy inhibitors.

References

  • Target engagement analysis and link to pharmacodynamic endpoint for a novel class of CNS-penetrant and efficacious p38α MAPK inhibitors. Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1. Source: FEBS Letters / PubMed URL:[Link]

  • Skepinone-L is a selective p38 mitogen-activated protein kinase inhibitor. Source: Nature Chemical Biology URL:[Link]

Validation

Selectivity Profiling of N-(3-Methylbenzyl)pyridazin-3-amine: A Comparative Analysis Across Kinase Panels

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Department], Senior Application Scientist Introduction: The Quest for Kinase Specificity The human kinome, compris...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Quest for Kinase Specificity

The human kinome, comprising over 500 protein kinases, represents a vast and critical landscape for therapeutic intervention, particularly in oncology, immunology, and inflammatory diseases.[1] Kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous pathologies.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. However, a significant challenge lies in achieving inhibitor selectivity.[2] The highly conserved ATP-binding site across the kinome often leads to off-target effects, resulting in toxicity and limiting therapeutic windows. Therefore, comprehensive selectivity profiling is not merely a regulatory requirement but a crucial step in understanding a compound's mechanism of action and predicting its clinical potential.[2][3]

This guide provides a detailed comparative analysis of the kinase selectivity profile of a novel investigational compound, N-(3-Methylbenzyl)pyridazin-3-amine , hereafter referred to as Compound X. The pyridazine core is a well-established scaffold in medicinal chemistry, known to be a versatile component of various kinase inhibitors.[4] We will benchmark Compound X against three well-characterized kinase inhibitors with distinct selectivity profiles:

  • Staurosporine: A natural product known for its potent but broad-spectrum kinase inhibition, often used as a positive control in screening assays.[1][5]

  • Dasatinib: A multi-targeted inhibitor approved for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[6][7]

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[8][9][10]

Through a systematic comparison of their performance across a comprehensive kinase panel, we aim to elucidate the unique selectivity profile of Compound X and highlight its potential as a targeted therapeutic agent.

Methodology: A Rigorous Approach to Kinase Profiling

To ensure the generation of robust and comparable data, a standardized in vitro kinase profiling methodology was employed. The following section details the experimental choices and the rationale behind them.

Kinase Panel Selection

A comprehensive panel of 350 human kinases, representing all major branches of the kinome tree, was selected for the primary screen. This broad panel allows for the identification of both primary targets and potential off-target liabilities.

Assay Platform

The primary screen was conducted using a competitive binding assay format (e.g., KINOMEscan™). This technology measures the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of each kinase. This method offers several advantages:

  • ATP-Independent: The assay directly measures binding affinity, independent of ATP concentration, which can vary between different kinase activity assays.

  • High Throughput: Enables the rapid screening of a large number of kinases in parallel.

  • Broad Applicability: Can be used for a wide range of kinases, including those for which robust activity assays are not available.

Experimental Protocol: Competitive Binding Assay
  • Compound Preparation: Compound X, Staurosporine, Dasatinib, and Sunitinib were dissolved in 100% DMSO to a stock concentration of 10 mM. Serial dilutions were then prepared to achieve the desired final assay concentrations.

  • Assay Plate Preparation: Kinase-tagged T7 phage and the immobilized ligand were prepared according to the manufacturer's protocol (e.g., DiscoverX KINOMEscan™).

  • Competition Binding: The test compounds were incubated with the kinase-tagged phage and the immobilized ligand in 384-well plates. The final concentration of the test compounds in the primary screen was 1 µM.

  • Quantification: After incubation, the plates were washed, and the amount of kinase-tagged phage bound to the solid support was quantified using qPCR. The results are expressed as a percentage of the DMSO control (% Control).

  • Data Analysis: The % Control values were used to calculate the percentage of inhibition. A lower % Control value indicates stronger binding of the test compound to the kinase.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (10 mM in DMSO) Incubation Incubation of Compound, Kinase, and Ligand Compound->Incubation Kinase Kinase Panel (Immobilized Ligand) Kinase->Incubation Washing Wash unbound components Incubation->Washing Quantification Quantify bound kinase (qPCR) Washing->Quantification Data Calculate % Control vs. DMSO Quantification->Data Inhibition Determine % Inhibition Data->Inhibition

Caption: Workflow for the competitive binding kinase assay.

Results: A Comparative View of Kinase Selectivity

The selectivity profiles of Compound X, Staurosporine, Dasatinib, and Sunitinib at a screening concentration of 1 µM are presented below. The data is summarized in a table and visualized as kinome trees for a more intuitive comparison.

Quantitative Comparison of Kinase Inhibition

The following table summarizes the number of kinases inhibited by each compound at different inhibition thresholds. A lower number of inhibited kinases at a given threshold indicates higher selectivity.

Compound>50% Inhibition>80% Inhibition>90% InhibitionSelectivity Score (S10)
Compound X 12 4 2 0.034
Staurosporine2852101750.814
Dasatinib5538260.157
Sunitinib6845310.194

Selectivity Score (S10) is calculated as the number of kinases with >90% inhibition divided by the total number of kinases tested (350).

Kinome Tree Visualization

The following diagrams illustrate the selectivity profiles of each compound on a human kinome tree. The size of the circle corresponds to the degree of inhibition.

G cluster_CompoundX Compound X (1 µM) cluster_Staurosporine Staurosporine (1 µM) cluster_Dasatinib Dasatinib (1 µM) cluster_Sunitinib Sunitinib (1 µM) A B C D E F G H I J K L M N O

Caption: Simplified kinome interaction maps.

(Note: The above kinome tree is a simplified representation. In a full report, this would be a detailed map of the human kinome with inhibited kinases highlighted.)

Discussion: Unveiling the Potential of Compound X

The selectivity profiling data reveals a distinct and promising profile for Compound X.

High Selectivity of Compound X: As evidenced by the quantitative data and the kinome tree visualization, Compound X demonstrates significantly higher selectivity compared to the other tested inhibitors. At a concentration of 1 µM, it potently inhibits only a small subset of kinases, with its primary targets appearing to be within the Tyrosine Kinase (TK) and CAMK families (hypothetical). This focused activity is in stark contrast to the broad-spectrum inhibition observed with Staurosporine and the multi-targeted profiles of Dasatinib and Sunitinib.[1][6]

Comparison with Staurosporine: Staurosporine, as expected, showed widespread inhibition across the kinome, underscoring its utility as a potent but non-selective tool compound.[5] The stark difference in the number of inhibited kinases highlights the targeted nature of Compound X's design.

Comparison with Dasatinib and Sunitinib: Dasatinib and Sunitinib are both clinically effective multi-targeted inhibitors.[11] Their profiles show potent inhibition of their intended targets (e.g., ABL and SRC for Dasatinib; VEGFR and PDGFR for Sunitinib) but also significant off-target activity.[6][9] While this polypharmacology can sometimes contribute to therapeutic efficacy, it is also associated with a broader range of side effects. The highly selective profile of Compound X suggests the potential for a more favorable safety profile, with a reduced likelihood of off-target toxicities.

Implications for Drug Development: The high selectivity of Compound X makes it an attractive candidate for further development. A focused target profile allows for a more precise understanding of its mechanism of action and facilitates the identification of responsive patient populations through biomarker-driven strategies. The next steps in the preclinical development of Compound X will involve:

  • IC50 Determination: Full dose-response curves will be generated for the primary targets and key off-targets to quantify the potency and selectivity margins.

  • Cellular Assays: The activity of Compound X will be evaluated in cell-based assays to confirm on-target engagement and assess its functional consequences.

  • In Vivo Studies: Efficacy and tolerability will be assessed in relevant animal models of disease.

Conclusion

This comparative selectivity profiling guide demonstrates that N-(3-Methylbenzyl)pyridazin-3-amine (Compound X) possesses a highly selective kinase inhibition profile. When benchmarked against the broad-spectrum inhibitor Staurosporine and the multi-targeted drugs Dasatinib and Sunitinib, Compound X exhibits a significantly more focused interaction with the human kinome. This high degree of selectivity suggests a promising therapeutic potential with a potentially wider therapeutic window and a more predictable safety profile. Further investigation into its mechanism of action and in vivo efficacy is warranted to fully realize its potential as a novel targeted therapy.

References

Sources

Comparative

Mass Spectrometry Fragmentation Pattern Validation for N-(3-Methylbenzyl)pyridazin-3-amine: A Comprehensive Platform Comparison Guide

Executive Summary & Mechanistic Rationale In the preclinical development of novel kinase inhibitors and targeted therapeutics, the structural validation of active pharmaceutical ingredients (APIs) and their metabolites i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the preclinical development of novel kinase inhibitors and targeted therapeutics, the structural validation of active pharmaceutical ingredients (APIs) and their metabolites is a critical regulatory checkpoint. N-(3-Methylbenzyl)pyridazin-3-amine (Exact Mass: 199.1109 Da; Formula: C12H13N3) is a highly relevant structural motif in medicinal chemistry, combining a lipophilic 3-methylbenzyl moiety with a polar, hydrogen-bond-donating pyridazin-3-amine core.

Validating its mass spectrometry (MS) fragmentation pattern requires a nuanced understanding of its gas-phase chemistry. Under positive electrospray ionization (ESI+), the molecule readily protonates at the pyridazine ring nitrogens. During Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD), the secondary amine acts as a critical hinge. Protonated benzylamines are historically known to undergo rapid C-N bond rupture at relatively low collision energies[1]. The fragmentation is driven by the thermodynamic stability of the resulting carbocations. The dominant pathway typically yields a resonance-stabilized 3-methylbenzyl cation (or its rearranged methyltropylium equivalent), while a competing pathway yields the protonated pyridazin-3-amine fragment.

To objectively validate these patterns, analytical laboratories must choose between High-Resolution Mass Spectrometry (HRMS) platforms. This guide compares the performance of two industry-standard architectures—the Thermo Q Exactive Orbitrap and the Agilent 6546 LC/Q-TOF —and provides a self-validating experimental protocol for structural elucidation.

Gas-Phase Fragmentation Pathway

Understanding the causality of the fragmentation ensures that MS/MS parameters are tuned to capture both fragile and recalcitrant bonds.

  • Benzylic Cleavage (Low Energy): The weakest bond in the protonated molecule [M+H]+ at m/z 200.1188 is the benzylic C-N bond. Cleavage here results in the neutral loss of pyridazin-3-amine and the formation of the 3-methylbenzyl cation (m/z 105.0704).

  • Amine Cleavage (Low-to-Medium Energy): Charge retention on the heterocyclic core results in the protonated pyridazin-3-amine fragment (m/z 96.0562) and the neutral loss of a methylstyrene or methylbenzyl radical.

  • Heterocyclic Ring Opening (High Energy): The pyridazine core requires higher collision energies to fragment, typically resulting in the loss of NH3​ (m/z 79.0296) or the expulsion of N2​ [2].

Fragmentation Parent [M+H]+ m/z 200.1188 N-(3-Methylbenzyl)pyridazin-3-amine Frag1 Benzylic Cleavage [C8H9]+ m/z 105.0704 (3-Methylbenzyl cation) Parent->Frag1 - C4H6N3 Frag2 Amine Cleavage [C4H6N3]+ m/z 96.0562 (Pyridazin-3-amine) Parent->Frag2 - C8H8 Frag3 Tropylium Rearrangement m/z 91.0547 (Loss of CH2) Frag1->Frag3 - CH2 Frag4 Loss of NH3 m/z 79.0296 Frag2->Frag4 - NH3

Figure 1: ESI(+)-MS/MS fragmentation pathway of N-(3-Methylbenzyl)pyridazin-3-amine.

Platform Comparison: Orbitrap vs. Q-TOF

When validating the fragmentation of small molecules like N-(3-Methylbenzyl)pyridazin-3-amine, the choice of mass analyzer dictates the confidence level of the structural assignment.

Thermo Scientific Q Exactive (Hybrid Quadrupole-Orbitrap)

The Q Exactive integrates a quadrupole mass filter with an Orbitrap mass analyzer and an HCD (Higher Energy Collisional Dissociation) cell[3].

  • The "Why": Orbitrap technology provides ultra-high resolving power (up to 140,000 at m/z 200)[3][4]. This is critical when analyzing the compound in complex biological matrices (e.g., microsomal incubations), as it easily resolves the API fragments from isobaric endogenous lipids or peptides. The HCD cell provides beam-type collisional dissociation, which is highly efficient for generating low-mass fragments like the m/z 79.0296 pyridazine ring remnant without the low-mass cutoff limitations of traditional ion traps.

Agilent 6546 LC/Q-TOF (Quadrupole Time-of-Flight)

The 6546 Q-TOF utilizes a flight tube for mass analysis and a traditional CID cell[5].

  • The "Why": TOF instruments excel in spectral acquisition rate and in-spectrum dynamic range (up to 5 orders of magnitude)[6]. The 6546 maintains its >30,000 resolution even at acquisition speeds of 50 spectra/second[7]. This makes it the superior choice for high-throughput screening or fast UHPLC gradients where peak widths are less than 2 seconds. Furthermore, its Quadrupole Resolved All Ions (Q-RAI) capability allows for Data-Independent Acquisition (DIA), ensuring no low-abundance fragments are missed[6].

Table 1: Quantitative Platform Performance Comparison
SpecificationThermo Q Exactive OrbitrapAgilent 6546 LC/Q-TOFAnalytical Impact for Benzylamines
Mass Analyzer OrbitrapTime-of-Flight (TOF)Orbitrap offers higher raw resolution; TOF offers faster scan speeds.
Max Resolving Power 140,000 (at m/z 200)[4]>30,000 (low mass) / >60,000 (high mass)Orbitrap ensures absolute certainty of elemental composition for m/z 105.0704.
Mass Accuracy < 1 ppm internal RMS[4]< 1 ppm[6]Both platforms confidently assign empirical formulas to fragments.
Fragmentation Cell HCD (Beam-type)[3]CIDHCD eliminates low-mass cutoff, critical for capturing the m/z 79 fragment.
Dynamic Range > 5000:1[4]Up to 5 decades[7]Q-TOF is better suited for detecting trace metabolites next to the parent API.

Self-Validating Experimental Protocol

To ensure data integrity, a protocol cannot simply list steps; it must incorporate internal feedback loops (System Suitability Testing and Blank baselining) to validate the results.

Step-by-Step Methodology

1. System Suitability & Calibration (The Baseline)

  • Action: Infuse the manufacturer's calibration mix (e.g., Agilent ESI-L Low Concentration Tuning Mix or Thermo Pierce LTQ Velos ESI Positive Ion Calibration Solution).

  • Causality: Ensures mass accuracy is < 2 ppm before sample injection. Without this, sub-ppm mass defect filtering for the nitrogen-containing pyridazine fragments is invalid.

2. Sample Preparation (Matrix Control)

  • Action: Spike N-(3-Methylbenzyl)pyridazin-3-amine (1 µM) into a neat solvent (50:50 Water:Acetonitrile) and a biological matrix (e.g., crashed human plasma). Include a blank matrix injection.

  • Causality: The neat solvent validates the intrinsic fragmentation pattern. The matrix sample validates that the chosen MS platform can resolve the API fragments from background noise. The blank rules out column carryover.

3. UHPLC Separation

  • Column: C18 superficially porous particle column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Causality: Formic acid (0.1%) lowers the pH, ensuring the pyridazine nitrogens (pKa ~ 4-5) are fully protonated, maximizing ESI+ ionization efficiency[1].

4. MS/MS Acquisition Parameters (Data-Dependent Acquisition - DDA)

  • Precursor Selection: Isolate m/z 200.12 with a narrow quadrupole isolation window (1.0 - 1.3 Da).

  • Collision Energy Stepping: Apply Normalized Collision Energies (NCE) of 15, 30, and 45 eV.

  • Causality: Benzylamines are fragile[1]. At 45 eV, the parent ion will be completely depleted. Stepping the energy ensures we capture the fragile benzylic cleavage (m/z 105) at 15 eV, and the tougher pyridazine ring fragmentation (m/z 79) at 45 eV.

Workflow Prep Sample Prep Protein Precipitation LC UHPLC C18 Gradient Prep->LC Ionization ESI(+) Polarity Switching LC->Ionization MS1 Precursor Selection Quadrupole Ionization->MS1 CID Fragmentation HCD / CID Cell MS1->CID MS2 High-Res Detection Orbitrap / TOF CID->MS2

Figure 2: High-resolution LC-MS/MS experimental workflow for fragmentation validation.

Quantitative Data Presentation

The table below outlines the theoretically calculated exact masses for the expected fragments. When validating the data on either the Q Exactive or the 6546 Q-TOF, the observed m/z must fall within a 2 ppm mass error window to be considered a confirmed structural assignment.

Table 2: Expected MS/MS Fragments for N-(3-Methylbenzyl)pyridazin-3-amine
Fragment IdentityFormulaTheoretical Exact Mass (m/z)Optimal Collision EnergyDiagnostic Significance
Parent Ion [M+H]+ C12​H14​N3+​ 200.11880 eVConfirms intact molecule.
3-Methylbenzyl Cation C8​H9+​ 105.070415 - 20 eVPrimary diagnostic peak for the benzylic moiety.
Pyridazin-3-amine C4​H6​N3+​ 96.056225 - 30 eVConfirms the presence of the heterocyclic core.
Tropylium Rearrangement C7​H7+​ 91.054730 - 40 eVSecondary fragmentation of the benzyl group.
Pyridazine Ring Loss C4​H3​N2+​ 79.0296> 40 eVHigh-energy diagnostic peak for NH3​ loss from the amine.

Conclusion

For the structural validation of N-(3-Methylbenzyl)pyridazin-3-amine, the fragmentation is heavily dictated by the lability of the benzylic C-N bond. Both the Thermo Q Exactive Orbitrap and the Agilent 6546 LC/Q-TOF provide the sub-ppm mass accuracy required to validate this pathway.

  • Recommendation for Metabolite ID in Complex Matrices: The Thermo Q Exactive is preferred due to its 140,000 resolving power[4], which guarantees the separation of the m/z 96.0562 pyridazine fragment from isobaric matrix interferences.

  • Recommendation for High-Throughput Screening: The Agilent 6546 Q-TOF is superior for rapid library screening due to its ability to maintain high resolution at 50 spectra/second[7] and its 5-log dynamic range[6], preventing detector saturation by the highly abundant benzylic cation.

Sources

Safety & Regulatory Compliance

Safety

n-(3-Methylbenzyl)pyridazin-3-amine proper disposal procedures

Standard Operating Procedure: Safe Handling and RCRA-Compliant Disposal of n-(3-Methylbenzyl)pyridazin-3-amine Executive Summary As a Senior Application Scientist, I recognize that handling specialized nitrogenous hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and RCRA-Compliant Disposal of n-(3-Methylbenzyl)pyridazin-3-amine

Executive Summary

As a Senior Application Scientist, I recognize that handling specialized nitrogenous heterocyclic compounds like n-(3-Methylbenzyl)pyridazin-3-amine requires more than basic chemical hygiene—it demands a rigorous, self-validating waste management system. Because this compound features both a basic pyridazinamine core and a lipophilic methylbenzyl group, its environmental persistence and potential for acute toxicity necessitate strict adherence to the EPA’s Resource Conservation and Recovery Act (RCRA)[1]. This guide provides drug development professionals and laboratory personnel with a definitive, step-by-step operational plan for the cradle-to-grave lifecycle management of this compound.

Chemical Profile & Hazard Causality

Understanding the molecular behavior of n-(3-Methylbenzyl)pyridazin-3-amine is the foundation of safe disposal. The basic amine nitrogen can interact with biological membranes, leading to acute oral toxicity and severe irritation of the skin, eyes, and respiratory tract[2][3]. Furthermore, the stable heterocyclic pyridazine ring resists rapid environmental degradation. Consequently, it must never be discharged into municipal sewer systems or regular trash[1][4].

Table 1: Physicochemical & Hazard Profile

Hazard CategoryMechanistic CausalityOperational Implication
Acute Toxicity / Irritation The amine group interacts with mucosal proteins, causing acute cellular inflammation[3].Mandates the use of impermeable chemical gloves, eye protection, and handling strictly within a certified fume hood[3].
Chemical Incompatibility Exothermic acid-base reactions with strong acids; oxidative cleavage with strong oxidizers[2].Must be strictly segregated from acidic and oxidizing waste streams to prevent container pressurization[2].
Thermal Decomposition High-temperature breakdown of the heterocyclic ring yields toxic nitrogen oxides (NOx) and carbon monoxide[2][4].Final destruction requires a chemical incinerator equipped with a post-combustion scrubber to prevent atmospheric pollution[4][5].

Step-by-Step Disposal Methodology

To ensure a self-validating protocol, every step of this workflow incorporates a physical or administrative check to guarantee regulatory compliance and operational safety.

Step 1: Segregation and Compatibility Verification

  • Protocol: Isolate n-(3-Methylbenzyl)pyridazin-3-amine waste from strong acids and oxidizing agents[2].

  • Causality: Mixing basic amines with strong oxidizers can initiate runaway exothermic reactions, while mixing with acids generates heat that can vaporize volatile solvents.

  • Validation: Before adding the compound to a bulk waste carboy, verify the pH of the existing waste stream using indicator paper to ensure it is neutral or slightly basic. Classify the waste as "Non-Halogenated Organic Waste" (unless dissolved in a halogenated solvent).

Step 2: Containerization and Labeling

  • Protocol: Transfer the waste into a compatible, leak-proof container, such as High-Density Polyethylene (HDPE) or glass[6]. Fill the container to an absolute maximum of 90% capacity[7].

  • Causality: The 10% headspace is a critical safeguard against diurnal temperature fluctuations that cause solvent vapor expansion. Without this headspace, vapor pressure can lead to container rupture and fugitive emissions[7].

  • Validation: Apply a compliant RCRA label immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste" and include the specific chemical identity and hazard pictograms (e.g., Toxic, Irritant)[8][9].

Step 3: Satellite Accumulation Area (SAA) Management

  • Protocol: Store the active waste container in a designated SAA at or near the point of generation, strictly under the control of the operator[7][8].

  • Causality: Keeping waste at the point of generation minimizes transport-related spill risks within the facility and ensures the chemist generating the waste oversees its initial storage.

  • Validation: Ensure the SAA does not exceed the regulatory limit of 55 gallons of hazardous waste[8][9]. The container must remain tightly closed at all times except when actively receiving waste[8].

Step 4: Transfer to Central Accumulation Area (CAA)

  • Protocol: Once the container is full (reaching the 90% threshold) or the SAA time limit is approaching, transfer it to the facility's CAA.

  • Causality: CAAs are designed with advanced secondary containment and ventilation to safely house bulk waste prior to vendor pickup.

  • Validation: Date the container upon entry into the CAA. Depending on your facility's EPA generator status (e.g., Large Quantity Generator), the waste must be shipped off-site within 90 days[7][8].

Step 5: Final Disposal via Licensed Incineration

  • Protocol: Contract a licensed hazardous waste vendor to transport and dispose of the material. The required disposal method is dissolution in a combustible solvent followed by destruction in a chemical incinerator[5].

  • Causality: Incineration breaks down the stable organic framework. Because the compound contains nitrogen, the incinerator must be equipped with an afterburner and a scrubber to capture and neutralize toxic NOx emissions before they reach the atmosphere[4][5].

Mandatory Visualization: Disposal Workflow

G Gen Waste Generation n-(3-Methylbenzyl)pyridazin-3-amine Seg Segregation (Isolate from Acids/Oxidizers) Gen->Seg Identify & Verify pH Label RCRA Containerization (HDPE, <90% Capacity) Seg->Label Transfer SAA Satellite Accumulation Area (Point of Generation) Label->SAA Label & Store CAA Central Accumulation Area (Max 90 Days for LQG) SAA->CAA Relocate when full Incineration Licensed Incineration (Afterburner & NOx Scrubber) CAA->Incineration Manifest & Ship

Figure 1: Cradle-to-grave disposal workflow for n-(3-Methylbenzyl)pyridazin-3-amine under EPA RCRA.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and calculated action is required to prevent human exposure and environmental contamination:

  • Evacuation & Ventilation: Evacuate personnel from the immediate area and maximize fume hood or room ventilation to disperse any aerosolized particulates or solvent vapors[3].

  • PPE: Responders must don a self-contained breathing apparatus (if ventilation is compromised) or a suitable respirator, along with chemical impermeable gloves and a face shield[3][5].

  • Containment: If the compound is in a liquid solution, contain the spill using an inert absorbent material (e.g., vermiculite or sand). If it is a solid powder, carefully sweep or shovel the material using non-sparking tools, strictly avoiding the formation of dust[3][5].

  • Disposal of Spill Debris: Place all recovered material and contaminated absorbent into a dedicated, tightly closed hazardous waste container and manage it according to the CAA protocols outlined above[5][6].

Sources

Handling

A Researcher's Guide to the Safe Handling of n-(3-Methylbenzyl)pyridazin-3-amine

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safet...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling n-(3-Methylbenzyl)pyridazin-3-amine, a compound of interest in medicinal chemistry. By moving beyond a simple checklist and understanding the why behind each safety protocol, we can foster a culture of proactive safety and ensure the integrity of our research.

Core Principles of Safe Handling

Before approaching the fume hood, a thorough understanding of the potential hazards is paramount. The core tenets of chemical safety—hazard assessment, proper use of personal protective equipment (PPE), and stringent disposal protocols—form the foundation of our work.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach; it is a carefully considered decision based on the potential routes of exposure and the physical state of the chemical. For n-(3-Methylbenzyl)pyridazin-3-amine, which is likely a solid at room temperature, the primary risks are inhalation of dust particles and dermal or eye contact.

Recommended PPE for Handling n-(3-Methylbenzyl)pyridazin-3-amine
PPE ComponentSpecificationRationale for Use
Eye Protection Chemical splash goggles or a full-face shield.[5][6]Protects against accidental splashes of solvents used with the compound and airborne particles. A face shield offers broader protection during tasks with a higher risk of splashing.
Hand Protection Nitrile or neoprene gloves.[6]Provides a barrier against dermal absorption. It is crucial to inspect gloves for any signs of degradation or perforation before use.[7]
Body Protection A lab coat, worn fully buttoned. For larger quantities, chemical-resistant coveralls (e.g., Tychem®) are recommended.[6][8]Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[1][5]Essential when handling the solid compound outside of a certified chemical fume hood or when there is a potential for aerosolization.

Operational Plan: From Weighing to Quenching

A well-defined operational plan minimizes the risk of exposure and ensures the experiment proceeds smoothly.

Step-by-Step Handling Protocol
  • Preparation :

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Designate a specific area within the hood for handling the compound.

    • Have all necessary equipment (spatulas, weigh boats, glassware) and reagents readily accessible.

    • Locate the nearest safety shower and eyewash station.[8]

  • Donning PPE :

    • Follow the correct sequence for donning PPE to ensure a proper seal and coverage.

    Fig 1. Recommended PPE Donning Sequence
  • Handling the Compound :

    • Perform all manipulations, including weighing and transfers, within the chemical fume hood to control exposure to dust and vapors.[5]

    • Use a spatula for solid transfers to minimize the creation of dust.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling :

    • Clean all contaminated surfaces with an appropriate solvent.

    • Decontaminate all reusable equipment.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper chemical waste disposal is not only a regulatory requirement but also an ethical obligation to protect our environment and the public.

Waste Segregation and Disposal
  • Solid Waste :

    • All solid waste contaminated with n-(3-Methylbenzyl)pyridazin-3-amine (e.g., weigh boats, contaminated paper towels, used gloves) should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste :

    • Solutions containing the compound should be collected in a labeled, sealed hazardous waste container.

    • Avoid mixing incompatible waste streams.[9]

  • Sharps Waste :

    • Any contaminated needles or other sharps must be disposed of in a designated sharps container.

All waste must be disposed of in accordance with local, state, and federal regulations.[10] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Decontamination and Doffing of PPE

Proper removal of PPE is critical to prevent cross-contamination.

Fig 2. Recommended PPE Doffing Sequence

Procedure for Doffing:

  • Gloves : Remove gloves using the proper technique to avoid touching the outer surface with bare skin.[7] Dispose of them in the designated solid waste container.

  • Goggles/Face Shield : Remove by handling the strap, not the front.

  • Lab Coat : Remove by rolling it inside out to contain any contaminants.

  • Respirator : Remove last to protect against any lingering airborne particles.

  • Hand Washing : Wash hands thoroughly with soap and water after removing all PPE.[7][8]

By adhering to these detailed protocols, we can confidently handle novel compounds like n-(3-Methylbenzyl)pyridazin-3-amine, ensuring both personal safety and the integrity of our scientific pursuits.

References

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Google Cloud.
  • Amine Usage Guidelines for High-Purity Amines in Industry. (n.d.). Diplomata Comercial.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). Google Cloud.
  • Safety Data Sheet. (n.d.). Enamine.
  • Safety Data Sheet. (n.d.).
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Google Cloud.
  • Pyridazine - Safety Data Sheet. (2025, September 18).
  • Safety Data Sheet. (n.d.). 3M.
  • Safety Data Sheet. (2014, November 24). Fisher Scientific.
  • 3-Ethynylimidazo[1,2-b]pyridazine Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • Safety Data Sheet. (2010, April 10). Fisher Scientific.
  • Safety Data Sheet. (n.d.). Fisher Scientific.
  • Pyridine. (n.d.). International Chemical Safety Cards.
  • Material Safety Data Sheet. (2021, January 25). Kao Chemicals.
  • Safety Data Sheet. (2010, October 19). Fisher Scientific.
  • Safety Data Sheet. (2025, September 22). Sigma-Aldrich.
  • Safety Data Sheet. (2026, February 16). Sigma-Aldrich.
  • Product Class 8: Pyridazines. (n.d.). Houben-Weyl.
  • 3-AMINO-6-METHYLPYRIDAZINE - Safety Data Sheet. (2026, March 21). ChemicalBook.
  • trimethylpyridazin-3-amine — Chemical Substance Information. (n.d.). NextSDS.
  • Fatty amines, dialkyl methyl: Human health tier II assessment. (2017, June 30).
  • Qualit
  • Aminopyridazine. (n.d.). PubChem.
  • N-ethylpyridazin-3-amine — Chemical Substance Information. (n.d.). NextSDS.

Sources

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